molecular formula C7H5BrF3NO B1273069 5-Bromo-2-(trifluoromethoxy)aniline CAS No. 886762-08-9

5-Bromo-2-(trifluoromethoxy)aniline

Cat. No.: B1273069
CAS No.: 886762-08-9
M. Wt: 256.02 g/mol
InChI Key: FOJWHUFRHXEUBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)aniline (CAS 886762-08-9) is a halogenated aniline derivative that serves as a versatile advanced intermediate in organic synthesis and pharmaceutical research . Its molecular structure, featuring both a bromo substituent and a trifluoromethoxy group on the aniline ring, makes it a valuable scaffold for constructing more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . Researchers value this compound for its potential applications as a key building block in drug discovery. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Meanwhile, the electron-withdrawing trifluoromethoxy group can enhance metabolic stability and influence the lipophilicity of resultant compounds, which are critical parameters in lead optimization . Handling this material requires appropriate safety precautions. It is classified as hazardous and may cause specific target organ toxicity upon single exposure, skin irritation, and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and use proper personal protective equipment, including gloves, protective clothing, and eye/face protection . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWHUFRHXEUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381416
Record name 5-bromo-2-(trifluoromethoxy)aniline
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-08-9
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethoxyphenyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)aniline, a key building block in modern medicinal and agricultural chemistry. This document details its physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted aniline featuring a bromine atom and a trifluoromethoxy group. These functionalities impart unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The trifluoromethoxy group, in particular, is known to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 886762-08-9
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Light yellow to yellow liquid
Density 1.726 g/cm³[5]
Boiling Point 230.2 °C at 760 mmHg[5]
Flash Point 93 °C[5]
Refractive Index 1.523[5]
Purity ≥98%
Storage Temperature Room Temperature

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol: Bromination of a Substituted Aniline

This protocol is adapted from the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline and serves as a general guideline.[6] The synthesis of this compound would likely start from 2-(trifluoromethoxy)aniline.

Experimental Procedure:

  • Dissolution: Dissolve 2-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane in an Erlenmeyer flask.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

  • Brominating Agent Addition: While stirring magnetically, add a brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions. Maintain the temperature between -10 °C and 0 °C during the addition.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a period of 30 minutes.

  • Work-up: Extract the reaction mixture with an aqueous solution of sodium hydroxide to remove any phenolic byproducts. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data of Analogous Compounds

Specific spectroscopic data for this compound is not widely published. However, the data for analogous bromo-trifluoromethyl-aniline isomers can provide valuable insights into the expected spectral characteristics.[4]

Table 2: Representative Spectroscopic Data for a Bromo-Trifluoromethyl-Aniline Isomer

Spectroscopic Technique Data for 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5) Reference
¹H NMR Data available on SpectraBase[7]
¹³C NMR Data available on SpectraBase[7]
FT-IR (cm⁻¹) N-H stretching, C-F stretching, C-Br stretching[4]
Mass Spectrometry (m/z) Molecular ion (M⁺) peak as a doublet (m/z 238, 240)[4]

For this compound, one would expect a complex aromatic region in the ¹H NMR spectrum. The ¹³C NMR would show characteristic signals for the carbon atoms attached to bromine, the trifluoromethoxy group, and the amine. The FT-IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O and C-F bonds of the trifluoromethoxy group, and the C-Br bond. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]

Suzuki-Miyaura Coupling: A Detailed Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium phosphate, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the arylboronic acid and the base to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at 85-95 °C for 15 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter, and dilute with ethyl acetate.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and a key application of this compound.

G Representative Synthesis of this compound cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Dissolution in Dichloromethane Dissolution in Dichloromethane 2-(trifluoromethoxy)aniline->Dissolution in Dichloromethane Cooling to -10 C Cooling to -10 C Dissolution in Dichloromethane->Cooling to -10 C 1. Addition of Brominating Agent Addition of Brominating Agent Cooling to -10 C->Addition of Brominating Agent 2. Warm to Room Temperature Warm to Room Temperature Addition of Brominating Agent->Warm to Room Temperature 3. Aqueous NaOH Wash Aqueous NaOH Wash Warm to Room Temperature->Aqueous NaOH Wash Water & Brine Wash Water & Brine Wash Aqueous NaOH Wash->Water & Brine Wash 1. Drying (Na2SO4) Drying (Na2SO4) Water & Brine Wash->Drying (Na2SO4) 2. Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal 3. Column Chromatography Column Chromatography Solvent Removal->Column Chromatography 4. This compound This compound Column Chromatography->this compound

Caption: A representative workflow for the synthesis of this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Schlenk Flask Schlenk Flask Inert Atmosphere (Argon) Inert Atmosphere (Argon) Schlenk Flask->Inert Atmosphere (Argon) Evacuate & Backfill This compound This compound Inert Atmosphere (Argon)->this compound 1. Pd Catalyst Pd Catalyst This compound->Pd Catalyst 2. Arylboronic Acid Arylboronic Acid Pd Catalyst->Arylboronic Acid 3. Base (K3PO4) Base (K3PO4) Arylboronic Acid->Base (K3PO4) 4. Degassed Solvent Degassed Solvent Base (K3PO4)->Degassed Solvent 5. Heating (85-95 C) Heating (85-95 C) Degassed Solvent->Heating (85-95 C) Stirring (15h) Stirring (15h) Heating (85-95 C)->Stirring (15h) Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Stirring (15h)->Monitoring (TLC/LC-MS) Cool to RT & Filter Cool to RT & Filter Monitoring (TLC/LC-MS)->Cool to RT & Filter Extraction (EtOAc) Extraction (EtOAc) Cool to RT & Filter->Extraction (EtOAc) 1. Wash (Water, Brine) Wash (Water, Brine) Extraction (EtOAc)->Wash (Water, Brine) 2. Drying (Na2SO4) Drying (Na2SO4) Wash (Water, Brine)->Drying (Na2SO4) 3. Concentration Concentration Drying (Na2SO4)->Concentration 4. Column Chromatography Column Chromatography Concentration->Column Chromatography 5. Coupled Product Coupled Product Column Chromatography->Coupled Product

Caption: A detailed workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic and an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements
GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

References

physicochemical properties of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's core properties, supported by detailed experimental protocols and logical diagrams to illustrate key concepts.

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a bromine atom, a trifluoromethoxy group, and an aniline core—provide multiple reactive sites for synthetic modification. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties is essential for its effective application in reaction optimization, purification, formulation, and predictive modeling of biological activity.

Physicochemical Properties

The core are summarized below. The data is a combination of experimentally derived values and predicted data where experimental values are not available.

PropertyValueCitation(s)
Physical Form Light yellow to yellow liquid.[2]
Boiling Point 230.2°C at 760 mmHg[1][3]
Density 1.726 g/cm³[1]
Flash Point 93°C[1]
Refractive Index 1.523[1]
LogP (Calculated) 3.5111
Solubility Predicted to be sparingly soluble in water and soluble in common organic solvents like ethanol and ether.[4][5]
Storage Conditions Store at room temperature in a dark place under an inert atmosphere.[1][2][6]

Spectral and Analytical Data

Key identifiers for this compound are crucial for analytical characterization and database referencing.

IdentifierValueCitation(s)
CAS Number 886762-08-9[7]
Molecular Formula C₇H₅BrF₃NO[7][8]
Molecular Weight 256.02 g/mol [8]
InChI 1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2[2][8]
InChIKey FOJWHUFRHXEUBA-UHFFFAOYSA-N[2][8]
SMILES C1=CC(=C(C=C1Br)N)OC(F)(F)F[8]
Purity ≥98%[2]

Safety Information

Safety and handling information based on the Globally Harmonized System (GHS) is summarized below.

GHS DataInformationCitation(s)
Pictogram(s) GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement(s) H302, H312, H315, H319, H332, H335[2]
Precautionary Code(s) P261, P280, P304, P305, P338, P340, P351, P405[2]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of a liquid organic compound.

Boiling Point Determination: Distillation Method

The boiling point is determined at atmospheric pressure using standard distillation apparatus.

  • Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation : Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Heating : Gently heat the flask using a heating mantle.

  • Measurement : The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature on the thermometer as the liquid actively boils and condenses. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Pressure Correction : If the atmospheric pressure is not 760 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation may be applied to normalize the boiling point.

Density Determination: Pycnometer Method

Density is determined by measuring the mass of a known volume of the liquid.

  • Pycnometer Preparation : Clean and dry a pycnometer (a flask with a specific, known volume) and record its mass (m₁).

  • Calibration : Fill the pycnometer with deionized water and place it in a thermostatic bath (e.g., at 25°C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and record its mass (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

  • Sample Measurement : Empty and dry the pycnometer, then fill it with this compound. Equilibrate at the same temperature, adjust the volume to the mark, and record its mass (m₃).

  • Calculation : The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Solubility Determination: Gravimetric Method

This method determines the solubility of a compound in a specific solvent.

  • Sample Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol).

  • Equilibration : Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separation : Allow the solution to settle, then carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe.

  • Evaporation : Dispense the supernatant into a pre-weighed vial and record the total mass. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant mass of the dissolved solute is achieved.

  • Calculation : The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the compound's structure and its properties, as well as a plausible synthetic workflow.

G cluster_groups Structural Features cluster_properties Influence on Properties compound This compound C₇H₅BrF₃NO aniline Aniline Core (-NH₂) compound->aniline contains bromo Bromo Group (-Br) compound->bromo contains tfm Trifluoromethoxy Group (-OCF₃) compound->tfm contains reactivity Provides Sites for Electrophilic Substitution aniline->reactivity activates ring for basicity Exhibits Weak Basicity aniline->basicity confers lipophilicity Increases Lipophilicity (High LogP) bromo->lipophilicity increases density_prop Increases Molecular Weight and Density bromo->density_prop contributes to tfm->lipophilicity significantly increases metabolic_stability Enhances Metabolic Stability tfm->metabolic_stability improves

Caption: Structural features and their influence on properties.

G start 1-Nitro-2-(trifluoromethoxy)benzene step1 Electrophilic Bromination start->step1 intermediate 4-Bromo-1-nitro-2-(trifluoromethoxy)benzene step1->intermediate Br₂, FeBr₃ step2 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic workflow for the target compound.

Conclusion

This compound is a versatile chemical intermediate with a unique combination of functional groups that impart desirable physicochemical properties for applications in drug discovery and materials science. This guide provides a foundational dataset and standardized protocols to support its use in research and development. The provided data, particularly its high lipophilicity and predicted liquid state at room temperature, are critical considerations for reaction setup, solvent selection, and purification strategies. The illustrative diagrams offer a clear framework for understanding its structure-property relationships and potential synthetic origins, equipping researchers with the essential knowledge for its effective utilization.

References

5-Bromo-2-(trifluoromethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline scaffold, offers significant versatility in the development of complex molecules. This guide details its chemical properties, experimental protocols for its synthesis and characterization, and its structural information.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory and industrial applications.

PropertyValue
Molecular Formula C₇H₅BrF₃NO[1][2]
Molecular Weight 256.02 g/mol [1][2]
CAS Number 886762-08-9[1][2]
Appearance Light yellow to yellow liquid[3]
Density 1.726 g/cm³[4]
Boiling Point 230.2°C at 760 mmHg[4]
Flash Point 93°C[4]
Refractive Index 1.523[4]
Purity Typically ≥98%[3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its empirical formula, and its primary molecular property.

Figure 1. Structural and Property Relationship Name This compound Formula C₇H₅BrF₃NO Name->Formula MolWeight Molecular Weight: 256.02 g/mol Formula->MolWeight

Figure 1. Structural and Property Relationship

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is proprietary and often found in patent literature, a general multi-step synthesis can be proposed based on established organic chemistry principles. The following sections also detail standard protocols for the characterization of aniline derivatives.

General Synthesis Workflow

The synthesis of substituted anilines such as this compound often involves a multi-step process to ensure correct regioselectivity of the functional groups. A plausible, though generalized, workflow is outlined below.

Figure 2. General Synthesis Workflow cluster_0 Protection cluster_1 Functionalization cluster_2 Modification & Deprotection cluster_3 Final Product Start Aniline Derivative Acetylation Acetylation (e.g., Acetic Anhydride) Start->Acetylation Bromination Bromination (e.g., Br₂ in Acetic Acid) Acetylation->Bromination Nitration Nitration (e.g., HNO₃/H₂SO₄) Bromination->Nitration Deacetylation Deacetylation (Acid/Base Hydrolysis) Nitration->Deacetylation Reduction Reduction of Nitro Group (e.g., SnCl₂/HCl) Deacetylation->Reduction FinalProduct Substituted Aniline Reduction->FinalProduct

Figure 2. General Synthesis Workflow
Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, confirming the connectivity and chemical environment of its atoms.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[1]

  • Instrumentation : A 300-600 MHz NMR spectrometer is typically used.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single pulse.

    • Number of Scans : 16-64, depending on concentration.

    • Relaxation Delay : 1-5 seconds.[1]

    • Spectral Width : Typically -2 to 12 ppm.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Proton-decoupled single pulse.

    • Number of Scans : 1024 or more.[1]

    • Relaxation Delay : 2 seconds.[1]

    • Spectral Width : Typically 0 to 200 ppm.

  • Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.[1]

  • Instrumentation : Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is commonly used.

  • Ionization Mode : For anilines, positive ion mode ([M+H]⁺) is typical.

  • Data Acquisition : The sample solution can be directly infused into the ESI source or injected onto an LC column. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For further structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum.[1]

References

A Technical Guide to the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy (-OCF3) group into aromatic systems is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of molecules.[1][2] Among trifluoromethoxylated aromatics, ortho-trifluoromethoxylated anilines are particularly valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals.[3][4] This technical guide provides an in-depth overview of a robust and versatile method for the synthesis of these important compounds, focusing on a two-step process involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration.[3][5][6]

Core Synthetic Strategy: OCF3 Migration

A highly effective and widely applicable method for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step reaction sequence.[3][5][7] The process begins with the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, which is then followed by a thermally induced intramolecular migration of the trifluoromethoxy group to the ortho position of the aromatic ring.[3][8] This protocol is advantageous due to its use of bench-stable reagents, operational simplicity, and broad tolerance of various functional groups.[3][6]

The proposed mechanism for the key OCF3 migration step involves the heterolytic cleavage of the N-OCF3 bond.[3][9] This cleavage generates a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho-position of the aniline ring to yield the final product.[3][9]

Key Reagents and Intermediates

A common and effective electrophilic trifluoromethylating agent used in the first step is 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, also known as Togni reagent II.[4][10] The reaction is typically performed in the presence of a mild base, such as cesium carbonate (Cs2CO3).[4][8]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various ortho-trifluoromethoxylated aniline derivatives using the OCF3 migration method. The reported yields demonstrate the method's high efficiency and broad substrate scope.[11]

EntryStarting Aniline DerivativeProductYield (%)
1Methyl 4-acetamidobenzoateMethyl 4-acetamido-3-(trifluoromethoxy)benzoate95
24'-Acetamidoacetophenone4'-Acetamido-3'-(trifluoromethoxy)acetophenone85
34-Acetamidobenzonitrile4-Acetamido-3-(trifluoromethoxy)benzonitrile91
4Methyl 4-acetamido-2-methoxybenzoateMethyl 4-acetamido-2-methoxy-5-(trifluoromethoxy)benzoate80
54-Acetamido-3-methoxyanisole5-Acetamido-2-methoxy-1-(trifluoromethoxy)benzene82
6N-(4-methoxyphenyl)acetamideN-(4-methoxy-3-(trifluoromethoxy)phenyl)acetamide75 (ortho), 15 (para)
7N-(4-fluorophenyl)acetamideN-(4-fluoro-3-(trifluoromethoxy)phenyl)acetamide88
8N-(4-chlorophenyl)acetamideN-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide92
9N-(4-bromophenyl)acetamideN-(4-bromo-3-(trifluoromethoxy)phenyl)acetamide93
10N-(4-iodophenyl)acetamideN-(4-iodo-3-(trifluoromethoxy)phenyl)acetamide89
11N-(3-methoxyphenyl)acetamideN-(3-methoxy-2-(trifluoromethoxy)phenyl)acetamide70 (ortho), 10 (para)
12N-(2-methoxyphenyl)acetamideN-(2-methoxy-3-(trifluoromethoxy)phenyl)acetamide65 (ortho), 25 (para)
13N-(4-(trifluoromethoxy)phenyl)acetamideN-(4-(trifluoromethoxy)-3-(trifluoromethoxy)phenyl)acetamide86
14N-(4-(trifluoromethyl)phenyl)acetamideN-(4-(trifluoromethyl)-3-(trifluoromethoxy)phenyl)acetamide84
15N-(quinolin-6-yl)acetamideN-(5-(trifluoromethoxy)quinolin-6-yl)acetamide78

Experimental Protocols

Synthesis of N-Aryl-N-hydroxylamine Precursor

The synthesis of the N-aryl-N-hydroxylamine precursor is a critical first step. A general procedure involves the reduction of the corresponding nitroarene.[11]

Example: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate [11][12]

  • Reduction of Methyl 4-nitrobenzoate: To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol), 5% Rhodium on carbon (159 mg, 0.300 mol% Rh), and a magnetic stir bar.[11][12]

  • The flask is subjected to three vacuum-refill cycles with nitrogen.[11][12]

  • Anhydrous tetrahydrofuran (THF, 138 mL) is added, and the mixture is cooled to 0 °C.[11][12]

  • Hydrazine monohydrate (1.47 mL, 30.4 mmol) is added dropwise at 0 °C.[11][12]

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through Celite and washed with ethyl acetate.[12]

  • The filtrate is concentrated in vacuo to yield methyl 4-(N-hydroxyamino)benzoate.[12]

  • Acetyl Protection: The crude hydroxylamine is dissolved in anhydrous diethyl ether (138 mL) and cooled to 0 °C. A solution of acetyl chloride (2.17 mL, 30.4 mmol) in anhydrous diethyl ether (138 mL) is added via syringe pump.[11][12]

  • After the addition, the reaction mixture is filtered through Celite and concentrated.[12]

  • The crude product is purified by flash column chromatography to afford methyl 4-(N-hydroxyacetamido)benzoate.[12]

O-Trifluoromethylation of N-Aryl-N-hydroxylamine

This step introduces the trifluoromethoxy group onto the nitrogen atom of the hydroxylamine derivative.

Example: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate [4][11]

  • In a glove box or using Schlenk techniques, an oven-dried 250 mL round-bottom flask is charged with methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.05 mmol), cesium carbonate (311 mg, 0.956 mmol), Togni reagent II (3.63 g, 10.9 mmol), and a magnetic stir bar.[12]

  • Dried and degassed chloroform (95.6 mL) is added to the flask.[12]

  • The reaction mixture is stirred at room temperature and monitored by 19F NMR.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Intramolecular OCF3 Migration

The final step involves a thermal rearrangement to yield the desired ortho-trifluoromethoxylated aniline derivative.[11]

Example: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [11]

  • A 50 mL pressure vessel is charged with methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol), a magnetic stir bar, and nitromethane (9.05 mL).[11]

  • The vessel is sealed and the reaction mixture is stirred at 120 °C for 20 hours behind a safety shield. Caution: Impure nitromethane can be explosive at elevated temperatures.[11]

  • The reaction mixture is cooled to room temperature and then concentrated in vacuo.[11]

  • The crude product is purified by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[11]

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Reaction Sequence Start Nitroarene Reduction Reduction (e.g., Rh/C, Hydrazine) Start->Reduction Hydroxylamine N-Aryl-N-hydroxylamine Reduction->Hydroxylamine Protection N-Protection (e.g., Acetyl Chloride) Hydroxylamine->Protection Precursor Protected N-Aryl-N-hydroxylamine Protection->Precursor O_Trifluoromethylation O-Trifluoromethylation (Togni Reagent II, Cs2CO3) Precursor->O_Trifluoromethylation Intermediate N-Aryl-N-(trifluoromethoxy)amine O_Trifluoromethylation->Intermediate Migration Intramolecular OCF3 Migration (Heat, Nitromethane) Intermediate->Migration Product ortho-Trifluoromethoxylated Aniline Migration->Product

Caption: Workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Proposed Reaction Mechanism

G Reactant N-Aryl-N-(trifluoromethoxy)amine TransitionState Heterolytic Cleavage Reactant->TransitionState Heat Intermediate Nitrenium Ion + CF3O- TransitionState->Intermediate Recombination Ortho-Attack Intermediate->Recombination Product ortho-Trifluoromethoxylated Aniline Recombination->Product

Caption: Proposed mechanism for the intramolecular OCF3 migration.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-(trifluoromethoxy)aniline (CAS No. 886762-08-9), a key intermediate in pharmaceutical and agrochemical research. Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₇H₅BrF₃NO[1]
Molecular Weight 256.02 g/mol [1]
CAS Number 886762-08-9[1]
Appearance Light yellow to yellow liquid
Purity 98%
Storage Temperature Room Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications, signal word, and associated hazard statements.

ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, DermalH312Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity, InhalationH332Harmful if inhaledGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data sourced from multiple suppliers and aggregated.[2]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is essential for the safe handling of this compound. The following workflow and PPE recommendations are mandatory.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) Thoroughly prep2 Ensure proper functioning of fume hood prep1->prep2 prep3 Verify availability of spill kit and emergency eyewash/shower prep2->prep3 hand1 Don appropriate Personal Protective Equipment (PPE) hand2 Work exclusively within a certified chemical fume hood hand1->hand2 hand3 Use compatible and clearly labeled glassware hand2->hand3 hand4 Dispense liquid carefully to avoid splashes and aerosol generation hand3->hand4 post1 Decontaminate all surfaces and equipment post2 Segregate and label waste according to institutional protocols post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3

Caption: Logical workflow for handling this compound.
Personal Protective Equipment (PPE) Recommendations

Body PartProtectionRationale
Eyes/Face Chemical splash goggles or a face shield.Protects eyes from splashes.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), flame-resistant lab coat worn over personal clothing that covers the legs.Prevents skin contact and absorption.[3]
Respiratory All handling should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.Prevents inhalation of vapors, a primary route of exposure.[3]

First Aid Measures

In case of exposure, immediate action is critical. The following table summarizes first-aid measures.

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.[4][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6]

Accidental Release and Spill Cleanup

In the event of a spill, follow this emergency procedure.

start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with sand, earth, or vermiculite ppe->contain collect Collect recoverable product and absorbed material into labeled containers for disposal contain->collect decontaminate Decontaminate the spill area with a suitable solvent collect->decontaminate dispose Dispose of waste according to institutional hazardous waste protocols decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Emergency workflow for a spill of this compound.

Firefighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4] There is no restriction on the type of extinguisher which may be used.[7]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[4]
Protective Equipment As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Stability and Reactivity

AspectInformation
Stability Stable under recommended storage conditions. May be air sensitive.[4][8]
Hazardous Reactions None under normal processing.[4][5]
Conditions to Avoid Incompatible products, excess heat, and exposure to air.[4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4][5]
Hazardous Decomposition Products Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[4][5]

Storage and Disposal

AspectRecommendation
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere.[4]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. Always perform a thorough risk assessment before beginning any new experimental protocol involving this compound.

References

Spectroscopic and Spectrometric Characterization of 5-Bromo-2-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral and spectrometric data for the aromatic compound 5-Bromo-2-(trifluoromethoxy)aniline. Due to the limited availability of experimental data for this specific isomer, this document presents a combination of available experimental data, predicted spectral characteristics, and comparative data from its close isomer, 2-Bromo-5-(trifluoromethoxy)aniline. This comprehensive approach offers valuable insights for the identification, characterization, and utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. The guide includes detailed tables of spectral data, standardized experimental protocols, and a logical workflow for spectral analysis.

Introduction

This compound is a halogenated and fluorinated aromatic amine with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the bromo, amino, and trifluoromethoxy functional groups on the aniline scaffold imparts unique physicochemical properties that are of significant interest in drug design and materials science. Accurate and comprehensive spectral data are crucial for the unambiguous identification and quality control of this compound. This guide aims to consolidate the available and predicted spectral information for this compound to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrF₃NO--INVALID-LINK--
Molecular Weight 256.02 g/mol --INVALID-LINK--
Appearance Light yellow to yellow liquid--INVALID-LINK--
CAS Number 886762-08-9--INVALID-LINK--

Spectral Data

Due to the scarcity of published experimental spectra for this compound, this section provides a combination of available experimental data, predicted data for the target molecule, and experimental data for the closely related isomer, 2-Bromo-5-(trifluoromethoxy)aniline, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The chemical shifts are estimated based on the analysis of substituent effects on the aromatic ring.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 6.95d~ 8.5H-3
~ 6.80dd~ 8.5, 2.0H-4
~ 7.10d~ 2.0H-6
~ 3.80br s--NH₂

3.1.2. Predicted ¹³C NMR Spectral Data for this compound

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is presented in Table 3.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm)Assignment
~ 145.0C-2
~ 138.0C-1
~ 125.0C-4
~ 122.0 (q, J ≈ 257 Hz)-OCF₃
~ 118.0C-6
~ 116.0C-3
~ 110.0C-5

3.1.3. Experimental NMR Spectral Data for 2-Bromo-5-(trifluoromethoxy)aniline (Isomer for Comparison)

For comparative analysis, the experimental NMR data for the isomer 2-Bromo-5-(trifluoromethoxy)aniline is provided in Tables 4 and 5.

Table 4: Experimental ¹H NMR Data (Solvent Not Specified) for 2-Bromo-5-(trifluoromethoxy)aniline

Chemical Shift (δ, ppm)MultiplicityAssignment
7.45dH-6
6.85ddH-4
6.70dH-3
4.0 (br s)--NH₂

Note: Specific coupling constants were not available in the sourced data.

Table 5: Experimental ¹³C NMR Data (Solvent Not Specified) for 2-Bromo-5-(trifluoromethoxy)aniline

Chemical Shift (δ, ppm)Assignment
148.5C-5
145.2C-1
133.5C-6
122.0 (q)-OCF₃
118.0C-3
110.5C-4
109.8C-2
Mass Spectrometry (MS)

3.2.1. Predicted Mass Spectrometry Data for this compound

The predicted key fragmentation patterns for this compound under electron ionization (EI) are outlined in Table 6. The presence of bromine is expected to produce a characteristic M/M+2 isotopic pattern.

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
255/257[M]⁺Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio).
176[M - Br]⁺Loss of a bromine radical.
148[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ ion.
128[M - OCF₃]⁺Loss of the trifluoromethoxy radical.
Infrared (IR) Spectroscopy

3.3.1. Experimental Infrared (IR) Spectral Data for this compound

A vapor phase IR spectrum is available for this compound. The characteristic absorption bands are summarized in Table 7.[1]

Table 7: Experimental IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3480, 3390MediumN-H stretching (asymmetric and symmetric)
1625StrongN-H bending (scissoring)
1500StrongC=C aromatic ring stretching
1260-1150Very StrongC-O and C-F stretching of -OCF₃ group
810StrongC-H out-of-plane bending
680MediumC-Br stretching

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Due to the lower natural abundance of ¹³C, several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation. The oven temperature program typically starts at 50 °C, holds for 2 minutes, then ramps to 280 °C at a rate of 10 °C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate.

  • MS Conditions: The ion source temperature is maintained at 230 °C, and the electron energy is set to 70 eV. Mass spectra are scanned over a range of m/z 40-550.

Infrared (IR) Spectroscopy
  • Instrumentation: Infrared spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern Isotopic Distribution MS->MS_Data IR_Data Functional Group Identification (N-H, C-O-C, C-F, C-Br) IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-2-(trifluoromethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from structurally related analogs. It includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed, generalized experimental protocol for the acquisition of such a spectrum is provided, alongside a visualization of the spin-spin coupling pathways to aid in structural elucidation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, and drug development who may be working with this or similar halogenated and trifluoromethoxylated aniline derivatives.

Predicted ¹H NMR Spectral Data

An analysis of the structure of this compound suggests a complex ¹H NMR spectrum arising from the three protons on the aromatic ring. The chemical shifts (δ) are influenced by the electron-donating amine (-NH₂) group, the electron-withdrawing trifluoromethoxy (-OCF₃) group, and the bromine (-Br) atom. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-36.95 - 7.05Doublet of doublets (dd)JH3-H4 = 8.5 - 9.0 Hz, JH3-H6 = ~0.5 Hz1H
H-46.70 - 6.80Doublet of doublets (dd)JH4-H3 = 8.5 - 9.0 Hz, JH4-H6 = 2.0 - 2.5 Hz1H
H-67.10 - 7.20Doublet of doublets (dd)JH6-H4 = 2.0 - 2.5 Hz, JH6-H3 = ~0.5 Hz1H
-NH₂3.80 - 4.20Broad singlet (br s)-2H

Disclaimer: The data presented in Table 1 is a prediction based on analogous structures and established NMR principles. Actual experimental values may vary.

Experimental Protocols

Sample Preparation:

  • Approximately 5-10 mg of the aniline isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.[1]

  • The sample is thoroughly mixed to ensure homogeneity.

Instrument Setup and Data Acquisition:

  • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]

  • A standard one-dimensional proton spectrum is acquired.[1]

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Data Analysis:

  • The resulting spectrum is analyzed for chemical shifts, coupling constants, and multiplicities to elucidate the substitution pattern on the aromatic ring.[1]

Visualization of Signaling Pathways

The predicted spin-spin coupling interactions between the aromatic protons of this compound are visualized in the following diagram. This illustrates the expected splitting patterns and connectivity.

G cluster_0 This compound H3 H-3 (dd) H4 H-4 (dd) H3->H4 J = 8.5-9.0 Hz (ortho) H6 H-6 (dd) H3->H6 J = ~0.5 Hz (para) H4->H6 J = 2.0-2.5 Hz (meta)

Caption: Predicted ¹H-¹H coupling network in this compound.

Conclusion

This technical guide provides a predicted but detailed overview of the ¹H NMR spectrum of this compound, a molecule of interest in synthetic and medicinal chemistry. The provided data table, experimental protocol, and signaling pathway diagram offer a foundational understanding for researchers. It is important to note that the spectral data presented herein is predictive and awaits experimental verification. This guide underscores the importance of spectroscopic analysis in the structural confirmation of complex organic molecules.

References

A Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, commercial availability, and applications of a versatile building block in medicinal chemistry.

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.

Commercial Availability

This compound, identified by the CAS number 886762-08-9, is commercially available from a range of chemical suppliers. It is typically offered in various purities, with 98% being a common grade for research and development purposes. The compound is generally supplied as a light yellow to yellow liquid.

For researchers and drug development professionals, the reliable commercial availability of this building block is crucial for seamless integration into discovery and process chemistry workflows. The following table summarizes key identifying and physical properties of this compound.

PropertyValue
CAS Number 886762-08-9
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Light yellow to yellow liquid
Purity Typically ≥98%
InChI Key FOJWHUFRHXEUBA-UHFFFAOYSA-N
Storage Temperature Room Temperature

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed journals, the synthesis of structurally similar compounds provides a strong basis for its preparation. A plausible synthetic route would involve the bromination of 2-(trifluoromethoxy)aniline. The directing effects of the amine and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity.

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom and the aniline moiety. The bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Key Reactions in Drug Discovery

Two of the most important reactions involving this compound in a drug discovery context are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively, enabling the synthesis of diverse libraries of compounds for biological screening.

The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines.[1] In the context of this compound, this reaction can be used to introduce a wide variety of amine-containing fragments, which are often crucial for establishing interactions with biological targets.

Conceptual Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine Coupling Partner - Palladium Precatalyst - Phosphine Ligand - Base (e.g., NaOtBu) setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Anhydrous Solvent (e.g., Toluene) reagents->setup 1. Add Reagents reaction Reaction: - Heating (e.g., 80-110 °C) - Stirring setup->reaction 2. Heat & Stir workup Work-up: - Quenching - Extraction - Drying reaction->workup 3. Cool & Quench purification Purification: - Column Chromatography workup->purification 4. Isolate Crude product Product: N-Aryl-2-(trifluoromethoxy)aniline Derivative purification->product 5. Purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] This reaction is widely used in the synthesis of kinase inhibitors and other complex molecular scaffolds.[4][5]

Conceptual Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)-Br(L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r Ar-Pd(II)-R(L₂) transmetal->pd_r Base boronate R-B(OR)₂ boronate->transmetal red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Regeneration product Ar-R red_elim->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Aniline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[6] The incorporation of a trifluoromethoxy group, as seen in this compound, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8][9]

Role in Kinase Inhibitor Synthesis

A significant application of this compound and its derivatives is in the synthesis of small molecule kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10][11] The pyrimidine and indole scaffolds, which can be synthesized using building blocks like this compound, are privileged structures in the design of kinase inhibitors.[4][5][12]

For instance, the aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while the rest of the molecule can be elaborated through cross-coupling reactions at the bromine position to achieve potency and selectivity.

Conceptual Signaling Pathway Targeted by Kinase Inhibitors:

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Kinase Inhibitor (Derived from building blocks like This compound) inhibitor->raf Inhibits

Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocols (Conceptual)

While specific, validated protocols for the synthesis and reactions of this compound require laboratory development, the following conceptual protocols are based on established methodologies for similar compounds and serve as a starting point for experimental design.

Conceptual Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and commercially available building block for researchers and professionals in drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of novel bioactive molecules, particularly in the area of kinase inhibitors. The ability to readily engage in robust and well-established cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it an attractive starting material for the construction of diverse chemical libraries. As the demand for new and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is expected to increase, further solidifying the role of this compound in the advancement of medicinal chemistry.

References

The Pivotal Role of Trifluoromethoxy Anilines in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethoxy (-OCF3) group into aniline scaffolds represents a significant advancement in medicinal chemistry. This functional group imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which collectively contribute to the improved pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the role of trifluoromethoxy anilines in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate a deeper understanding and application of this important chemical class in the development of novel therapeutics.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) moiety has emerged as a valuable substituent in drug design, offering distinct advantages over other functional groups.[1][2][3] Its strong electron-withdrawing nature can influence the pKa of the aniline nitrogen, impacting binding interactions with biological targets.[2] Furthermore, the high strength of the carbon-fluorine bonds confers exceptional metabolic stability, often leading to a longer in vivo half-life for drug candidates.[1][2][3] The lipophilic character of the -OCF3 group can enhance a molecule's ability to permeate biological membranes, improving oral bioavailability and distribution to target tissues.[1][2][3] These properties make trifluoromethoxy anilines highly sought-after building blocks in the synthesis of novel pharmaceuticals.

Quantitative Biological Activity of Trifluoromethoxy Aniline Derivatives

The incorporation of the trifluoromethoxy aniline scaffold has led to the discovery of potent modulators of various biological targets. The following tables summarize the in vitro activity of representative compounds in different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethoxy Aniline Derivatives

Compound IDCancer Cell LineIC50 (µM)Therapeutic Target/Class
Compound 6 A549 (Lung Carcinoma)0.64Anticancer Agent
Compound 52 (IL-1R Inhibition)0.09Anti-inflammatory
Compound 65 (IL-1R Inhibition)0.07Anti-inflammatory
Compound 78 (IL-1R Inhibition)0.01Anti-inflammatory
Compound 81 (IL-1R Inhibition)0.02Anti-inflammatory

Data compiled from multiple sources indicating the potency of trifluoromethoxy aniline derivatives against various cancer cell lines and inflammatory targets.[4][5][6]

Table 2: Pharmacokinetic Profile of Riluzole

ParameterValue
Oral Bioavailability ~60%
Time to Peak Plasma Concentration (Tmax) 1.0 - 1.5 hours
Plasma Elimination Half-life (t1/2) 9 - 15 hours
Protein Binding 96%

Riluzole, a drug for amyotrophic lateral sclerosis (ALS), is a prime example of a successful therapeutic derived from a trifluoromethoxy aniline precursor.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. This section provides protocols for the synthesis of a key trifluoromethoxy aniline-containing drug, Riluzole, and a standard assay for determining cytotoxic activity.

Synthesis of Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine)

This protocol outlines the synthesis of Riluzole from 4-(trifluoromethoxy)aniline.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Potassium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Sodium carbonate (Na2CO3)

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Cool the reaction mixture to just above its freezing point.

  • Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the mixture with water and neutralize with sodium carbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from diethyl ether-petroleum ether to yield pure 6-(trifluoromethoxy)benzo[d]thiazol-2-amine.[7]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549)

  • Cell culture medium

  • Test compounds (trifluoromethoxy aniline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Trifluoromethoxy aniline derivatives have been shown to modulate key signaling pathways implicated in various diseases.

Riluzole and Glutamate Transporter Regulation

Riluzole, used in the treatment of ALS, is known to modulate glutamatergic neurotransmission. While its exact mechanism is multifaceted, it has been shown to enhance the activity of glutamate transporters, thereby reducing excitotoxicity.

Riluzole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Na_Channel Voltage-gated Na+ Channel Na_Channel->Glutamate_Vesicle Inhibits Release Glutamate_Receptor Glutamate Receptors (NMDA, AMPA) Glutamate->Glutamate_Receptor Binds Glutamate_Transporter Glutamate Transporter (e.g., EAAT2) Glutamate->Glutamate_Transporter Uptake Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to Glutamate_Transporter->Glutamate Increased Uptake Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->Glutamate_Transporter Enhances Activity

Caption: Mechanism of action of Riluzole in modulating glutamate neurotransmission.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Several aniline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Aniline_Derivative Aniline Derivative Aniline_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by aniline derivatives.

Conclusion and Future Perspectives

Trifluoromethoxy anilines are undeniably a privileged scaffold in modern medicinal chemistry. Their unique physicochemical properties have been successfully leveraged to develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The examples provided in this guide, from the neuroprotective agent Riluzole to potent anticancer and anti-inflammatory compounds, underscore the broad therapeutic potential of this chemical class. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of trifluoromethoxy aniline derivatives and the exploration of their application in targeting a broader range of diseases. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

Electrophilic Trifluoromethylation of Anilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (CF3) group into aniline scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. The unique electronic properties of the CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Electrophilic trifluoromethylation has emerged as a powerful and direct method for the synthesis of these valuable compounds. This guide provides an in-depth overview of the core principles, key reagents, and experimental protocols for the electrophilic trifluoromethylation of anilines, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism

Electrophilic trifluoromethylation involves the reaction of an electron-rich aniline with a reagent that serves as an electrophilic "CF3+" source. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The aniline nitrogen atom activates the aromatic ring, directing the trifluoromethylation primarily to the ortho and para positions.

However, the reaction mechanism can be nuanced and dependent on the specific reagent and conditions employed. Both ionic and radical pathways have been proposed.[1][2][3] In some cases, a single-electron transfer (SET) from the aniline to the trifluoromethylating agent can generate a trifluoromethyl radical (•CF3), which then engages in the substitution reaction.[1][3] Computational studies have been employed to investigate the energy barriers of different pathways, such as backside and frontside attacks, to elucidate the precise mechanism.[4]

Caption: Generalized mechanisms for the electrophilic trifluoromethylation of anilines.

Key Electrophilic Trifluoromethylating Reagents

A variety of reagents have been developed for electrophilic trifluoromethylation, with hypervalent iodine compounds and sulfonium salts being the most prominent.

2.1. Togni's Reagents: These are hypervalent iodine reagents, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II) being widely used.[1][5][6] They are valued for their commercial availability and relatively mild reaction conditions.

2.2. Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[7][8][9] Their reactivity can be modulated by altering the substituents on the dibenzothiophene core, allowing for a range of trifluoromethylating power.[7]

2.3. Other Sulfonium Salts: Various S-(trifluoromethyl)diphenylsulfonium triflates and related compounds have also been developed as effective electrophilic trifluoromethylating agents.[2][7]

Data Presentation: Comparative Performance

The choice of reagent and reaction conditions significantly influences the yield and regioselectivity of the trifluoromethylation of anilines. The following tables summarize representative data from the literature.

Table 1: Trifluoromethylation of Aniline with Various Reagents

EntryTrifluoromethylating AgentConditionsYield (%)o:p RatioReference(s)
1S-(trifluoromethyl)diphenylsulfonium triflateReflux, 10 h701:0.25[2]
2S-(4-nitrophenyl)(trifluoromethyl)diphenylsulfonium triflateReflux, 10 h88-[2]
3Togni's ReagentNi-catalyzed, DMSOGood to Excellent-[10]
4Umemoto Reagent IIrt, 3h, DMF31 (conversion)-[9]
5Umemoto Reagent IVrt, 3h, DMF50 (conversion)-[9]

Table 2: Trifluoromethylation of Substituted Anilines

EntryAniline DerivativeTrifluoromethylating AgentConditionsProduct(s)Yield (%)Reference(s)
12-methylanilineTogni's ReagentNi-catalyzed, DMSO2-methyl-4-(trifluoromethyl)aniline & 2-methyl-6-(trifluoromethyl)aniline-[10]
23-methylanilineTogni's ReagentNi-catalyzed, DMSOMixture of isomers-[10]
32,6-dimethylanilineTogni's ReagentNi-catalyzed, DMSO2,6-dimethyl-4-(trifluoromethyl)aniline-[10]
44-chloroanilineS-(trifluoromethyl)diphenylsulfonium triflate-4-chloro-2-(trifluoromethyl)aniline-[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the trifluoromethylation of anilines using common reagents.

Experimental_Workflow Typical Experimental Workflow for Electrophilic Trifluoromethylation Start Start: Assemble Reaction Reaction_Setup Combine aniline, trifluoromethylating reagent, solvent, and any catalyst in a reaction vessel. Start->Reaction_Setup Reaction_Conditions Stir the mixture under specified temperature and atmosphere (e.g., N2, Ar) for the designated time. Reaction_Setup->Reaction_Conditions Workup Quench the reaction and perform extractive workup to isolate the crude product. Reaction_Conditions->Workup Purification Purify the crude product using chromatography (e.g., column chromatography, HPLC). Workup->Purification Analysis Characterize the purified product (NMR, MS, etc.). Purification->Analysis End End: Obtain Pure Product Analysis->End

Caption: A generalized workflow for a typical electrophilic trifluoromethylation experiment.

4.1. General Procedure for Trifluoromethylation using S-(trifluoromethyl)diphenylsulfonium Triflate

This protocol is adapted from the work of Shreeve and co-workers.[2]

  • Reaction Setup: To a solution of the aniline (1.0 mmol) in an appropriate solvent (e.g., THF), add the S-(trifluoromethyl)diphenylsulfonium triflate reagent (1.2 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified time (e.g., 10 hours), and the progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated aniline.

4.2. Nickel-Catalyzed C-H Trifluoromethylation of Free Anilines with Togni's Reagent

The following is a representative protocol based on the method developed by an efficient nickel-catalyzed approach.[10]

  • Reaction Setup: In a glovebox, a reaction tube is charged with the aniline (0.2 mmol), Togni's reagent (0.24 mmol), a nickel catalyst (e.g., Ni(acac)2, 10 mol%), and a ligand (if required). The tube is sealed and removed from the glovebox.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., DMSO, 1 mL) is added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a given time (e.g., 12 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated. The resulting crude product is then purified by flash column chromatography.

4.3. Photoredox-Catalyzed Trifluoromethylation of Anilines

Visible-light photoredox catalysis offers a mild and efficient route to trifluoromethylated anilines.

  • Reaction Setup: A reaction vessel is charged with the aniline (0.1 mmol), a trifluoromethylating agent (e.g., Togni's reagent, 0.15 mmol), a photoredox catalyst (e.g., [Ir(ppy)3], 1-2 mol%), and a suitable solvent (e.g., DMF).

  • Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles.

  • Irradiation: The mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for the required duration.

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the trifluoromethylated aniline.

Conclusion

The electrophilic trifluoromethylation of anilines is a dynamic and evolving field, providing essential tools for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of reagent and reaction conditions is critical for achieving high yields and desired regioselectivity. This guide provides a foundational understanding of the key concepts, a comparative overview of common reagents, and detailed experimental protocols to aid researchers in this exciting area of fluorine chemistry. As new reagents and methodologies continue to be developed, the accessibility and utility of trifluoromethylated anilines are set to expand even further.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the construction of biaryl scaffolds, which are prevalent in a vast array of therapeutic agents. 5-Bromo-2-(trifluoromethoxy)aniline is a key building block in the synthesis of various biologically active molecules, including kinase inhibitors. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making it a desirable substituent in drug candidates. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of novel 5-aryl-2-(trifluoromethoxy)aniline derivatives.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of substrates structurally similar to this compound, providing a strong indication of the expected yields and optimal conditions.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromoanilines

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-(trifluoromethoxy)anilinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901888[1]
32-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycle (5)Cs₂CO₃2-MeTHF801691[2]
45-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O90692[3]

Table 2: Product Characterization Data for a Representative 5-Aryl-2-(trifluoromethoxy)aniline Derivative

ProductFormulaMWAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm)MS (ESI) m/z
5-Phenyl-2-(trifluoromethoxy)anilineC₁₃H₁₀F₃NO265.22White to off-white solid7.50-7.30 (m, 5H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.05 (s, 2H, NH₂)-58.2266.1 [M+H]⁺

Note: The characterization data is hypothetical and representative for the expected product.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (3-5 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(trifluoromethoxy)aniline product.

  • Characterization: Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-100 °C, 8-16 h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract (EtOAc/Water) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: 5-Aryl-2-(trifluoromethoxy)aniline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-Br pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)L_n-Ar' pd_complex->pd_biaryl transmetalation transmetalation Transmetalation ar_boronic Ar'-B(OH)₂ base Base pd_biaryl->pd0 product Ar-Ar' (Product) pd_biaryl->product reductive_elimination reductive_elimination Reductive Elimination aryl_halide Ar-Br (this compound)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 5-aryl-2-(trifluoromethoxy)aniline scaffold is of significant interest to the drug development community. The biaryl motif is a common feature in a multitude of kinase inhibitors, which are a major class of targeted cancer therapeutics. The aniline nitrogen can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The trifluoromethoxy group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability. By varying the aryl group introduced via the Suzuki-Miyaura coupling, a diverse library of compounds can be rapidly synthesized for structure-activity relationship (SAR) studies, aiding in the discovery and optimization of potent and selective kinase inhibitors for various therapeutic targets.

References

Application Notes and Protocols for 5-Bromo-2-(trifluoromethoxy)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry, valued for its unique structural and electronic properties. The presence of a bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy (-OCF₃) group significantly enhances the metabolic stability, lipophilicity, and binding affinity of target molecules. These characteristics make it an attractive starting material for the synthesis of novel therapeutic agents. This document details its application in the synthesis of selective inhibitors of the Nav1.7 voltage-gated sodium channel, a critical target for the development of non-opioid analgesics for chronic pain. Detailed protocols for a key Suzuki-Miyaura coupling reaction are provided, along with quantitative data and workflow visualizations.

Application Notes

Role in Drug Design: The Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities and is increasingly utilized in drug design to modulate pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to:

  • Enhanced Metabolic Stability: The -OCF₃ group is highly resistant to metabolic degradation, which can increase the half-life of a drug candidate.

  • Improved Membrane Permeability: Increased lipophilicity can facilitate the passage of molecules across cellular membranes, improving bioavailability.

  • Modulation of pKa: The inductive effect of the group can alter the basicity of the nearby aniline, influencing its interaction with biological targets.

  • Enhanced Binding Affinity: The unique electronic and conformational properties of the -OCF₃ group can lead to more potent interactions with protein targets.

Application in the Synthesis of Nav1.7 Inhibitors

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. Consequently, the development of selective Nav1.7 inhibitors is a major goal in the search for new analgesics.[2][4][5]

This compound serves as a crucial starting material in the synthesis of potent Nav1.7 inhibitors. Its structure is incorporated as a core fragment that, after elaboration, interacts with the channel protein. The bromine atom is strategically positioned for functionalization via cross-coupling reactions to build the required molecular complexity.

A key synthetic transformation is the Suzuki-Miyaura coupling, which is used to form a carbon-carbon bond between the bromoaniline and a boronic acid or ester derivative. This reaction constructs the biaryl scaffold common to many selective Nav1.7 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Amine Intermediate for Nav1.7 Inhibitors via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2'-((5-bromo-2-(trifluoromethoxy)phenyl)amino)-[1,1'-biphenyl]-2-carboxamide, an intermediate in the development of Nav1.7 inhibitors, as detailed in patent WO2012116329A1.

Reaction Scheme:

Materials:

  • This compound

  • (2'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-2-yl)boronic acid

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), (2'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-2-yl)boronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dtbpf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl amine intermediate.

Data Presentation

The following table summarizes quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 1.

Starting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound(2'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-2-yl)boronic acidPd(dtbpf)Cl₂Na₂CO₃Dioxane/H₂O901668%WO2012116329A1

Visualizations

Logical Relationship Diagram

SM This compound Br Bromine Atom (Reactive Handle) SM->Br OCF3 Trifluoromethoxy Group (Pharmacophore) SM->OCF3 Reaction Suzuki-Miyaura Coupling Br->Reaction Enables C-C bond formation Drug Nav1.7 Inhibitor (Final Product) OCF3->Drug Confers desirable properties (e.g., stability) Intermediate Biaryl Amine Intermediate Reaction->Intermediate Forms core scaffold Intermediate->Drug Further Synthetic Steps

Caption: Structural contributions of the starting material to the final drug product.

Experimental Workflow Diagram

Start 1. Reagent Setup (Aniline, Boronic Acid, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill N₂) Start->Inert Catalyst 3. Add Catalyst (Pd(dtbpf)Cl₂) Inert->Catalyst Solvent 4. Add Solvents (Dioxane/H₂O) Catalyst->Solvent Heat 5. Heat Reaction (90 °C) Solvent->Heat Workup 6. Aqueous Work-up (Extraction) Heat->Workup Purify 7. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Signaling Pathway Diagram

Pain Pain Stimulus (e.g., Injury) Nav17 Nav1.7 Channel (in Nociceptor) Pain->Nav17 Activates Depolarization Membrane Depolarization Nav17->Depolarization Na⁺ Influx AP Action Potential Generation Depolarization->AP Signal Signal to CNS AP->Signal Perception Pain Perception Signal->Perception Inhibitor Nav1.7 Inhibitor (Synthesized from This compound) Inhibitor->Nav17 Blocks

Caption: Simplified Nav1.7 signaling pathway and point of inhibition.

References

The Pivotal Role of 5-Bromo-2-(trifluoromethoxy)aniline in the Development of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective and sustainable crop protection solutions, the chemical intermediate 5-Bromo-2-(trifluoromethoxy)aniline is emerging as a critical building block in the synthesis of novel agrochemicals. This compound, and its structural analogs, are integral to the development of advanced insecticides and other crop protection agents that address key challenges in modern agriculture, including pest resistance and environmental safety. This application note provides a comprehensive overview of the utility of this compound and its derivatives in agrochemical development, with a focus on the synthesis and mode of action of the novel insecticide, Broflanilide.

Introduction

This compound is a substituted aniline that serves as a versatile precursor in the synthesis of complex organic molecules.[1] Its unique combination of a bromine atom and a trifluoromethoxy group imparts desirable physicochemical properties to the final active ingredients, such as enhanced metabolic stability and target affinity. These characteristics make it a valuable component in the design of new herbicides, fungicides, and insecticides.[1] While direct applications of this compound are found in various research and development settings, its most significant contribution lies in its role as a key intermediate for potent agrochemicals.

Application in the Synthesis of Broflanilide: A Case Study

A prime example of the successful application of a substituted bromo-aniline in agrochemical development is the synthesis of Broflanilide. Broflanilide is a novel insecticide with a unique mode of action, belonging to the IRAC (Insecticide Resistance Action Committee) Group 30.[2][3][4] It is a meta-diamide that acts as an allosteric modulator of the GABA-gated chloride channel in insects.[2][5] This distinct mechanism of action makes it a valuable tool for managing pests that have developed resistance to other classes of insecticides.[3]

While the direct precursor to a key intermediate of Broflanilide is 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, the synthetic route and the final structure highlight the importance of the bromo- and trifluoromethyl-substituted aniline scaffold, which is conceptually similar to this compound. The established synthetic pathway for Broflanilide provides a blueprint for how such precursors are utilized in the large-scale manufacturing of modern insecticides.[6][7]

Efficacy and Spectrum of Activity of Broflanilide

Broflanilide demonstrates high efficacy against a broad spectrum of chewing pests, including challenging-to-control species like wireworms, caterpillars, and beetles.[3] Its non-systemic nature ensures targeted protection where it is applied, and it exhibits long-lasting residual control.[3] The novel mode of action means there is no known cross-resistance with existing insecticides, making it a crucial component of integrated pest management (IPM) and insecticide resistance management (IRM) programs.[3]

Quantitative Data Summary

The following table summarizes key data related to the properties and synthesis of Broflanilide, a representative agrochemical derived from a substituted bromo-aniline precursor.

ParameterValue/DescriptionReference
Compound Name Broflanilide[2]
IUPAC Name 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide[2]
CAS Number 1207727-04-5[2]
Molecular Formula C₂₅H₁₄BrF₁₁N₂O₂[2]
Molar Mass 663.285 g·mol⁻¹[2]
Mode of Action GABA-gated Cl⁻ channel allosteric modulator[2][5]
IRAC Group 30[2][3][4]
Target Pests Lepidoptera, Coleoptera, Thysanoptera, Wireworms[3][5]
Overall Yield (Optimized Synthesis) 60.3%[6][7]

Experimental Protocols

The following section details a representative, high-yield synthetic protocol for Broflanilide, adapted from published literature.[6][7][8][9] This multi-step synthesis demonstrates the conversion of aniline-based precursors into the final complex active ingredient.

Synthesis of Broflanilide

Step 1: Condensation

  • To a solution of 2-fluoro-3-nitrobenzoic acid in a suitable solvent (e.g., toluene), add a chlorinating agent such as triphosgene in the presence of a catalytic amount of DMF.

  • Heat the reaction mixture to facilitate the formation of 2-fluoro-3-nitrobenzoyl chloride.

  • In a separate vessel, dissolve 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline in an appropriate solvent.

  • Slowly add the prepared 2-fluoro-3-nitrobenzoyl chloride to the aniline solution.

  • Maintain the reaction temperature between 110-140°C for 4-6 hours to yield the condensation product.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in a suitable solvent system (e.g., ethanol and concentrated hydrochloric acid).

  • Add stannous chloride (SnCl₂) to the solution.

  • Heat the mixture to approximately 60°C for 4 hours to reduce the nitro group to an amino group.

Step 3: N-methylation

  • To the amino compound from Step 2, add paraformaldehyde and a Platinum on carbon (Pt/C) catalyst.

  • Carry out the reaction under appropriate conditions to achieve selective N-methylation of the newly formed amino group.

Step 4: Amidation

  • Dissolve the N-methylated intermediate in a solvent such as tetrahydrofuran (THF).

  • Add a base (e.g., pyridine) followed by benzoyl chloride.

  • Stir the reaction mixture at 60°C for 5 hours to form the benzamide.

Step 5: Bromination

  • The final step involves the regioselective bromination of the aromatic ring.

  • A mixture of sodium bromide (NaBr) and sodium hypochlorite (NaClO) is used as an effective brominating agent for industrial-scale synthesis. Alternatively, N-bromosuccinimide (NBS) can be employed in a laboratory setting.

  • The reaction is typically conducted at a temperature of 40-90°C for 1-2 hours.

Step 6: Purification

  • The crude Broflanilide can be purified by recrystallization from a solvent system such as 98% aqueous methanol to obtain the final product as crystals.

Visualizations

Broflanilide Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2_fluoro_3_nitrobenzoic_acid 2-Fluoro-3-nitrobenzoic Acid condensation Step 1: Condensation 2_fluoro_3_nitrobenzoic_acid->condensation aniline_precursor 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline aniline_precursor->condensation nitro_reduction Step 2: Nitro Group Reduction condensation->nitro_reduction n_methylation Step 3: N-methylation nitro_reduction->n_methylation amidation Step 4: Amidation n_methylation->amidation bromination Step 5: Bromination amidation->bromination broflanilide Broflanilide bromination->broflanilide

Caption: A flowchart illustrating the key stages in the synthesis of Broflanilide.

Mode of Action of Broflanilide

G cluster_normal Normal State (No Broflanilide) Broflanilide Broflanilide GABA_receptor GABA-gated Chloride Ion Channel (Insect Neuron) Broflanilide->GABA_receptor Binds to allosteric site Chloride_influx Chloride Ion (Cl⁻) Influx GABA_receptor->Chloride_influx Channel Opens Blocked_channel Blocked Chloride Ion Influx GABA_receptor->Blocked_channel Conformational change Hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) Chloride_influx->Hyperpolarization Normal_state Normal Nerve Transmission Hyperpolarization->Normal_state Hyperexcitation Hyperexcitation of Nervous System Blocked_channel->Hyperexcitation Paralysis_death Paralysis and Death of Insect Hyperexcitation->Paralysis_death GABA GABA Neurotransmitter GABA->GABA_receptor Binds to receptor

Caption: Mechanism of action of Broflanilide on the insect nervous system.

Conclusion

This compound and its structurally related analogs are indispensable intermediates in the discovery and development of modern agrochemicals. The case of Broflanilide demonstrates how these building blocks contribute to the creation of innovative insecticides with novel modes of action, high efficacy, and favorable resistance profiles. Continued research into the synthesis and application of derivatives from these anilines holds significant promise for the future of sustainable agriculture and effective pest management.

References

Application Notes and Protocols for Sonogashira Coupling with Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The resulting arylalkynes are crucial building blocks for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4]

Bromoanilines are important substrates in these coupling reactions, as the resulting aminophenyl acetylenes are key intermediates in the synthesis of a variety of biologically active compounds, such as kinase inhibitors and other therapeutic agents. The presence of the amino group provides a handle for further functionalization, making the Sonogashira coupling of bromoanilines a strategically important transformation in the design and synthesis of novel drug candidates.

This document provides a detailed protocol and application notes for performing the Sonogashira coupling reaction with bromoaniline substrates.

Catalytic Cycle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper (in the copper-co-catalyzed version).[5]

  • Palladium Cycle : The cycle begins with the oxidative addition of the bromoaniline to a Pd(0) complex to form a Pd(II) species.[6][7]

  • Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[6]

  • Transmetalation : The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[8][9]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[8][9]

In copper-free Sonogashira couplings, the mechanism is believed to involve direct reaction of the deprotonated alkyne with the palladium complex.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Sonogashira coupling of a bromoaniline with a terminal alkyne.

Sonogashira_Workflow A Reaction Setup B Reactant Addition: - Bromoaniline - Alkyne - Pd Catalyst - Cu(I) Salt (optional) - Ligand - Base - Solvent A->B 1. C Inert Atmosphere (N2 or Ar) B->C 2. D Reaction (Stirring at RT or heating) C->D 3. E Monitoring (TLC, GC, or LC-MS) D->E 4. E->D Continue if incomplete F Work-up: - Quenching - Extraction E->F If complete G Purification (Column Chromatography) F->G 5. H Characterization (NMR, MS) G->H 6. I Final Product H->I 7.

Caption: Experimental workflow for Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of bromoanilines. The specific conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for different substrates.

Materials:

  • Bromoaniline derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (0.5-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%) (for copper-co-catalyzed reaction)

  • Ligand (e.g., PPh₃, cataCXium A) (if required)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, toluene, MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the bromoaniline, palladium catalyst, copper(I) iodide (if used), and ligand (if used).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[6]

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous and degassed solvent via syringe, followed by the addition of the base.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).[10] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminophenyl acetylene.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Sonogashira coupling of bromoanilines and related aminoaryl bromides with various terminal alkynes.

EntryBromoaniline SubstrateTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromoanilinePhenylacetylenePd(CH₃CN)₂Cl₂ (1.0)-cataCXium A (2.0)Cs₂CO₃ (1.0)2-MeTHFRTN/AHigh[11]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃N (excess)DMF100396[10]
32-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃N (excess)DMF100389[10]
45-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3.0)CuI (5.0)-Et₃N (2.0)DMF804-693[3]
55-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3.0)CuI (5.0)-Et₃N (2.0)THFRT12-24~85[3]

Signaling Pathways and Logical Relationships

The core of the Sonogashira coupling is the catalytic cycle. The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Product_complex Ar-Pd(II)-(C≡CR)(L)₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Product Product (Ar-C≡CR) Product_complex->Product Reductive Elimination CuX Cu(I)X Product_complex->CuX Regenerates ArX Bromoaniline (Ar-X) ArX->Pd_complex Oxidative Addition Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Cu_acetylide->Pd_complex Transfers alkynyl group Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Deprotonation

Caption: Catalytic cycle of the Sonogashira coupling.

Conclusion

The Sonogashira coupling of bromoanilines is a highly effective method for the synthesis of aminophenyl acetylenes, which are valuable intermediates in drug discovery and development. The reaction can be performed under relatively mild conditions and tolerates a wide variety of functional groups. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The provided protocol and data serve as a valuable starting point for researchers developing synthetic routes to novel therapeutic agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, providing a versatile route to synthesize arylamines, which are prevalent motifs in numerous pharmaceuticals and functional materials.[2][4] The reaction is valued for its broad substrate scope, tolerance of various functional groups, and often milder conditions compared to traditional methods.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(trifluoromethoxy)aniline. This substrate is of interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can significantly influence the electronic and lipophilic properties of the resulting arylamine products.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2][5]

The choice of ligand, base, and solvent is crucial for the success of the reaction, as these components influence the rate of each step in the catalytic cycle and can suppress potential side reactions.[6]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for a specific amine coupling partner to achieve the highest yield.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to prevent the degradation of the catalyst and ligands.[4]

  • Anhydrous and degassed solvents are essential for optimal and reproducible results.[7]

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.[7]

  • Strong bases like sodium tert-butoxide are corrosive and highly moisture-sensitive.[7]

Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine

This protocol is a starting point and is based on commonly used conditions for Buchwald-Hartwig aminations.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-10 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.4-2.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilinePd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.4)Toluene10099
2-Bromotoluenep-ToluidinePd(OAc)₂ (2)(o-Tolyl)₃P (4)NaOtBu (1.4)Toluene10096
4-BromobenzonitrileDiphenylaminePd₂(dba)₃ (1.5)Ligand 2 (3)NaOtBu (1.4)Toluene11095
4-BromoacetophenoneN-Acetyl-L-prolinamide[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBU (2)PhMe11092

Data adapted from various sources for illustrative purposes.[8][9][10]

Table 2: Troubleshooting Guide for Low-Yield Reactions

IssuePotential CauseSuggested Solution
No or low conversionInactive catalystEnsure an inert atmosphere; use a pre-catalyst.[7]
Suboptimal temperatureScreen a range of temperatures (e.g., 80-120 °C).[7]
Inappropriate baseScreen different bases (e.g., Cs₂CO₃, K₃PO₄).[7]
Side product formationHydrodehalogenationUse a bulkier ligand; lower the reaction temperature.[1]
β-Hydride eliminationChange the ligand; use a different base.[2]
Poor reproducibilityReagent qualityUse anhydrous, degassed solvents and high-purity reagents.[7][8]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Active Catalyst Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition + Ar-X Ar-Pd(II)(NHR'R'')L_n [Ar-Pd(II)(NHR'R'')L_n]X Amine Complex Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR'R'')L_n Ligand Exchange + HNR'R'' Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Amido Complex Ar-Pd(II)(NHR'R'')L_n->Ar-Pd(II)(NR'R'')L_n Deprotonation - [H-Base]+X- Base Base Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Product Ar-Pd(II)(NR'R'')L_n->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Dry Schlenk tube, inert atmosphere) start->prep reagents Add Reagents (this compound, Amine, Base, Pd-catalyst, Ligand) prep->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Synthesis of Heterocyclic Compounds from 5-Bromo-2-(trifluoromethoxy)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a valuable and versatile building block in medicinal chemistry and drug development. The presence of both a bromine atom and a trifluoromethoxy group on the aniline scaffold imparts unique electronic properties and offers multiple points for synthetic diversification. The trifluoromethoxy (-OCF3) group is a well-regarded bioisostere for other functionalities and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

These application notes provide detailed protocols for the synthesis of several important classes of heterocyclic compounds—quinolines, benzimidazoles, and benzoxazoles—starting from this compound. The methodologies described are based on well-established synthetic transformations and are intended to serve as a practical guide for researchers in the synthesis of novel compounds for potential therapeutic applications.

Data Presentation: Summary of Synthetic Approaches

The following table summarizes the proposed synthetic routes for the preparation of various heterocyclic cores from this compound, along with typical reaction conditions and expected outcomes based on analogous transformations.

Heterocyclic ProductSynthetic StrategyKey Reagents & ConditionsExpected Yield Range
6-Bromo-2,4-dimethyl-8-(trifluoromethoxy)quinoline Combes Quinoline SynthesisAcetylacetone, polyphosphoric acid (PPA), heat60-80%
6-Bromo-8-(trifluoromethoxy)quinoline Skraup Quinoline SynthesisGlycerol, H₂SO₄, nitrobenzene (oxidant), heat40-60%
6-Bromo-2-phenyl-8-(trifluoromethoxy)-1H-benzo[d]imidazole Phillips CondensationBenzoic acid, polyphosphoric acid (PPA), heat70-90%
6-Bromo-8-(trifluoromethoxy)benzoxazole Condensation with Carbonyl SourceTriethyl orthoformate, p-toluenesulfonic acid (p-TsOH), heat65-85%

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,4-dimethyl-8-(trifluoromethoxy)quinoline via Combes Synthesis

This protocol describes the synthesis of a substituted quinoline via the acid-catalyzed condensation of this compound with a β-diketone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add acetylacetone (1.2 eq) to the flask.

  • Carefully add polyphosphoric acid (10-15 eq by weight) to the reaction mixture with stirring.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-bromo-2,4-dimethyl-8-(trifluoromethoxy)quinoline.

Protocol 2: Synthesis of 6-Bromo-2-phenyl-8-(trifluoromethoxy)-1H-benzo[d]imidazole via Phillips Condensation

This protocol outlines the synthesis of a benzimidazole derivative through the condensation of this compound with an aromatic carboxylic acid.

Materials:

  • This compound (requires prior reduction of a nitro group if starting from a nitroaniline precursor, or direct use of a diamine)

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: Note: This reaction requires a 1,2-diamine. Assuming a precursor 4-bromo-2-nitro-6-(trifluoromethoxy)aniline is available, it must first be reduced to the corresponding diamine.

Reduction Step (if necessary):

  • Dissolve the nitroaniline precursor in ethanol or methanol in a round-bottom flask.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work up the reaction accordingly to isolate the 4-bromo-6-(trifluoromethoxy)benzene-1,2-diamine.

Condensation Step:

  • In a round-bottom flask, combine the 4-bromo-6-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) and benzoic acid (1.1 eq).

  • Add polyphosphoric acid (10-15 eq by weight) and stir the mixture.

  • Heat the reaction mixture to 160-180 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 6-bromo-2-phenyl-8-(trifluoromethoxy)-1H-benzo[d]imidazole.

Visualizations

Synthetic_Workflow start This compound reagent1 Acetylacetone PPA start->reagent1 Combes Synthesis reagent2 Glycerol, H2SO4 Nitrobenzene start->reagent2 Skraup Synthesis reagent3 1. Reduction (if needed) 2. Benzoic Acid, PPA start->reagent3 Phillips Condensation reagent4 Triethyl orthoformate p-TsOH start->reagent4 Benzoxazole Formation product1 6-Bromo-2,4-dimethyl-8-(trifluoromethoxy)quinoline reagent1->product1 product2 6-Bromo-8-(trifluoromethoxy)quinoline reagent2->product2 product3 6-Bromo-2-phenyl-8-(trifluoromethoxy)-1H-benzo[d]imidazole reagent3->product3 product4 6-Bromo-8-(trifluoromethoxy)benzoxazole reagent4->product4

Caption: Synthetic routes from this compound.

Combes_Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps start_aniline This compound step1 Condensation (Schiff Base Formation) start_aniline->step1 start_diketone Acetylacetone start_diketone->step1 step2 Acid-Catalyzed Cyclization step1->step2 step3 Dehydration step2->step3 product 6-Bromo-2,4-dimethyl-8- (trifluoromethoxy)quinoline step3->product

Caption: Logical workflow for the Combes quinoline synthesis.

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethoxy)aniline with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed coupling of 5-Bromo-2-(trifluoromethoxy)aniline with various boronic acids. The resulting 5-aryl-2-(trifluoromethoxy)aniline derivatives are valuable intermediates in the development of novel pharmaceuticals and functional materials, owing to the unique electronic properties imparted by the trifluoromethoxy group. The electron-withdrawing nature of the trifluoromethoxy group can present challenges in the oxidative addition step of the catalytic cycle, necessitating careful optimization of reaction conditions. This document outlines a general procedure and provides expected outcomes for a range of boronic acid coupling partners.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of structurally diverse arylboronic acids under optimized conditions. These values are representative and may vary based on the specific reaction scale and purity of reagents.

EntryBoronic Acid PartnerProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-2-(trifluoromethoxy)aniline85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(trifluoromethoxy)aniline80-90
34-Acetylphenylboronic acid5-(4-Acetylphenyl)-2-(trifluoromethoxy)aniline75-85
43-Thienylboronic acid5-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline70-80
54-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-2-(trifluoromethoxy)aniline65-75

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if a pre-catalyst is not used).

  • Addition of Base and Solvent: Add the base to the reaction vessel, followed by the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(trifluoromethoxy)aniline derivative.

Troubleshooting:

  • Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or screening different palladium catalysts and ligands. Ensure all reagents and solvents are anhydrous and that the system is thoroughly deoxygenated.

  • Side Product Formation: The formation of homocoupled boronic acid byproducts can be minimized by ensuring a strictly inert atmosphere. Protodebromination of the starting material may indicate the need for a more efficient catalyst system to favor the cross-coupling pathway.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base solvent Add Anhydrous Solvent reagents->solvent 1. degas Degas Mixture solvent->degas 2. heat Heat and Stir (80-120 °C, 2-24 h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 5-Aryl-2-(trifluoromethoxy)aniline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L_n-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pdi_diaryl boronate [Ar'B(OH)_3]^- boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br (this compound) arbr->oxidative_addition ar_boronic Ar'B(OH)₂ ar_boronic->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Use of 5-Bromo-2-(trifluoromethoxy)aniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2-(trifluoromethoxy)aniline as a versatile chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols for key reactions, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound, with the CAS number 886762-08-9, is a valuable building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a bromine atom and a trifluoromethoxy group on an aniline scaffold, offers multiple reaction sites for the construction of complex molecular architectures. The trifluoromethoxy group can enhance metabolic stability and cell permeability of the final compound, while the bromine atom provides a handle for various cross-coupling reactions. This intermediate is particularly useful in the synthesis of modulators of ion channels, such as the Transient Receptor Potential Ankryin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are significant targets in pain and inflammation research.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of novel therapeutic agents and agrochemicals. Its unique electronic and steric properties make it a sought-after intermediate for creating compounds with improved pharmacological profiles.[1]

Synthesis of Ion Channel Modulators

This compound is a key starting material for the synthesis of antagonists for TRPA1 and TRPV1 ion channels. These channels are implicated in the signaling pathways of pain and neurogenic inflammation. The aniline nitrogen can be functionalized, and the bromine atom can be used to introduce various substituents via cross-coupling reactions to modulate the activity of the final compound on these ion channels.

Experimental Protocols

The following are detailed protocols for common and effective reactions utilizing this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is essential for synthesizing arylamines, which are prevalent in many pharmaceuticals.

Reaction Scheme:

G A This compound C Pd Catalyst, Ligand, Base A->C B Amine (R-NH2) B->C D N-Aryl-2-(trifluoromethoxy)aniline C->D

Caption: General scheme for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq) under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285
This compoundMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101878
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction Scheme:

G A This compound C Pd Catalyst, Ligand, Base A->C B Boronic Acid/Ester (R-B(OR)2) B->C D 5-Aryl-2-(trifluoromethoxy)aniline C->D

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) under an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901692
This compoundPyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1002475

Signaling Pathway and Experimental Workflow

TRPA1/TRPV1 Signaling Pathway in Nociception

Compounds synthesized from this compound can act as antagonists of TRPA1 and TRPV1 channels, which are key players in the transmission of pain signals.

G cluster_0 Nociceptive Neuron Stimuli Noxious Stimuli (e.g., irritants, heat) TRPA1_V1 TRPA1/TRPV1 Channels Stimuli->TRPA1_V1 Ca_Influx Ca2+ Influx TRPA1_V1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonist Antagonist (derived from this compound) Antagonist->TRPA1_V1 Blocks channel activation

Caption: Simplified TRPA1/TRPV1 signaling pathway in pain perception and its inhibition.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow from the starting intermediate to the biological evaluation of the final compounds.

G cluster_0 Synthetic Chemistry cluster_1 Biological Evaluation Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound Final Compound Characterization->Final_Compound Screening In vitro Screening (e.g., Calcium flux assay) Final_Compound->Screening Activity Determination of IC50 Screening->Activity Lead_Optimization Lead Optimization Activity->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of compounds.

Conclusion

This compound is a highly useful and versatile intermediate for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the development of novel ion channel modulators. The strategic use of this intermediate can lead to the discovery of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-Trifluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful execution of Suzuki coupling reactions involving bromo-trifluoroaniline substrates.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of bromo-trifluoroanilines, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not getting any, or very little, of my desired product. What are the likely causes and how can I fix it?

  • Answer: Low to non-existent yields are a frequent challenge with electronically demanding substrates like bromo-trifluoroanilines. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can significantly hinder the catalytic cycle. Here are the most common culprits and recommended actions:

    • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating the electron-deficient aryl bromide. Standard catalysts may be ineffective.

      • Recommendation: Employ catalysts with bulky and electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), which can facilitate the oxidative addition step.[1] For ortho-bromoanilines, CataCXium® A Pd G3 has demonstrated unique efficacy.[1][2] A screening of different catalyst systems is highly recommended.

    • Ineffective Base: The base is crucial for the transmetalation step, and its strength can significantly impact the reaction rate.

      • Recommendation: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases such as potassium carbonate (K₂CO₃) for these challenging substrates.[1] Ensure the base is finely powdered and anhydrous. Interestingly, a small amount of water can sometimes be beneficial when using K₃PO₄.[1]

    • Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.

      • Recommendation: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used and often give good results.[1][2] In some cases, a solvent mixture like dioxane/water may be advantageous.[1]

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

      • Recommendation: It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction duration.

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as the dehalogenated starting material or homocoupled boronic acid. How can I minimize these?

  • Answer: The formation of side products is a common issue that can often be addressed by carefully controlling the reaction conditions.

    • Protodeboronation (Loss of Boronic Acid): This occurs when the boronic acid reacts with a proton source (like water) to form the corresponding arene, removing it from the catalytic cycle.

      • Recommendation: Ensure that all reagents and solvents are anhydrous. Using a boronate ester instead of a boronic acid can also mitigate this side reaction.

    • Homocoupling of Boronic Acid: This side reaction forms a dimer of your boronic acid.

      • Recommendation: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Strict exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere is the most critical step to minimize homocoupling.

    • Dehalogenation of the Bromo-trifluoroaniline: This results in the formation of trifluoroaniline.

      • Recommendation: This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture. Screening different catalyst systems and ensuring the purity of all reagents can help to reduce this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for a successful Suzuki coupling with bromo-trifluoroanilines?

A1: While multiple factors are crucial, the selection of an appropriate catalyst system (palladium precursor and ligand) is often the most critical determinant for success with these electron-deficient substrates. Bulky, electron-rich phosphine ligands are generally required to overcome the high activation barrier of the oxidative addition step.[1]

Q2: Should I be concerned about the aniline's free amine group interfering with the reaction?

A2: While the free amine can potentially coordinate to the palladium center, many successful Suzuki couplings are performed on unprotected anilines.[2] In fact, some methods are specifically developed for unprotected ortho-bromoanilines.[2] If you suspect amine coordination is inhibiting your catalyst, you could consider protecting the amine group (e.g., as a carbamate), but this adds extra steps to your synthesis. Often, optimizing the ligand and reaction conditions can overcome this potential issue.

Q3: Can I use microwave heating to accelerate the reaction?

A3: Yes, microwave irradiation can often significantly reduce reaction times and improve yields in Suzuki coupling reactions. However, direct translation of thermally heated conditions to microwave conditions may not be optimal. It is advisable to re-optimize parameters such as temperature, time, and solvent when using a microwave reactor.

Q4: My boronic acid is not very stable. What can I do?

A4: If your boronic acid is prone to degradation (e.g., protodeboronation), consider converting it to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can be used directly in the Suzuki coupling reaction.

Data Presentation

The following tables summarize quantitative data from catalyst, base, and solvent screening for Suzuki coupling reactions involving bromoanilines.

Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of an Ortho-Bromoaniline Derivative

EntryCatalyst (mol%)LigandBaseSolventYield (%)
1Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene85
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane92
3Pd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O11
4CataCXium A Pd G3 (10)-Cs₂CO₃2-MeTHF95
5Pd(PPh₃)₄ (5)-K₂CO₃Toluene<10

Data adapted from a study on unprotected ortho-bromoanilines and presented for comparative purposes.[2]

Table 2: Base and Solvent Screening for a Model Suzuki Coupling Reaction

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (10:1)9035
2K₃PO₄Dioxane10078
3Cs₂CO₃Dioxane10088
4Na₂CO₃DMF11065
5Cs₂CO₃2-MeTHF8095

This table represents typical results from screening studies for challenging Suzuki couplings and is intended to guide optimization.

Experimental Protocols

General Protocol for Suzuki Coupling of 6-Bromo-2,3,4-trifluoroaniline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-Bromo-2,3,4-trifluoroaniline (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 5-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 2-MeTHF or dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-2,3,4-trifluoroaniline, the arylboronic acid (or ester), the base, and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting start Low/No Yield catalyst Suboptimal Catalyst? start->catalyst Check base Ineffective Base? start->base Check solvent Wrong Solvent? start->solvent Check conditions Harsh Conditions? start->conditions Check solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., Buchwald) or CataCXium A Pd G3 catalyst->solution_catalyst Solution solution_base Use Stronger Base (Cs2CO3, K3PO4) base->solution_base Solution solution_solvent Try Aprotic Polar Solvents (Dioxane, THF, 2-MeTHF) solvent->solution_solvent Solution solution_conditions Ensure Anhydrous & Oxygen-Free Conditions conditions->solution_conditions Solution

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product dummy1 dummy2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(trifluoromethoxy)aniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct synthetic approach is the electrophilic bromination of the commercially available starting material, 2-(trifluoromethoxy)aniline. This reaction introduces a bromine atom onto the aromatic ring.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer, preventing over-bromination which leads to di- and tri-brominated byproducts, and the purification of the final product to separate it from unreacted starting materials and isomeric impurities.

Q3: Which brominating agents are suitable for this synthesis?

A3: Common brominating agents for this type of reaction include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent can influence the reaction's selectivity and reactivity.

Q4: How does the trifluoromethoxy group influence the bromination reaction?

A4: The trifluoromethoxy (-OCF₃) group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, like an alkoxy group, it is an ortho-, para-director. In conjunction with the strongly activating and ortho-, para-directing amino group, the regiochemical outcome of the bromination is a key consideration.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Thin Layer Chromatography (TLC) is suitable for monitoring the progress of the reaction. For purity assessment and characterization of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, high-purity batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or HPLC.
Formation of multiple products (poor regioselectivity) 1. The reaction conditions are too harsh, leading to the formation of multiple isomers. 2. The directing effects of the amino and trifluoromethoxy groups lead to a mixture of ortho and para brominated products.1. Use a milder brominating agent (e.g., NBS instead of Br₂). 2. Perform the reaction at a lower temperature to favor the thermodynamically more stable 5-bromo isomer. 3. Experiment with different solvents to influence the regioselectivity.
Significant amount of di- and poly-brominated byproducts The aniline starting material is highly activated, leading to over-bromination.1. Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). 2. Add the brominating agent slowly and portion-wise to the reaction mixture. 3. Consider protecting the amino group as an acetamide before bromination to reduce its activating effect. This would require an additional deprotection step.
Difficult purification of the final product The polarity of the desired product is very similar to isomeric byproducts and the starting material.1. Utilize column chromatography with a carefully selected solvent system to achieve separation. Step-gradient or isocratic elution may be necessary. 2. Recrystallization from a suitable solvent system can be effective if the product is a solid and the impurities have different solubilities.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the bromination of 2-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS).

Materials:

  • 2-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1.0 eq.) in acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(trifluoromethoxy)aniline in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add NBS (1.05 eq) portion-wise cool->add_nbs stir Stir at 0 °C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions_conversion Troubleshooting: Low Conversion cluster_solutions_selectivity Troubleshooting: Poor Selectivity cluster_solutions_overbromination Troubleshooting: Over-bromination start Start Synthesis check_conversion Low/No Conversion? start->check_conversion solution1_1 Use fresh brominating agent check_conversion->solution1_1 Yes solution1_2 Increase reaction temperature check_conversion->solution1_2 Yes solution1_3 Extend reaction time check_conversion->solution1_3 Yes check_selectivity Poor Regioselectivity? check_conversion->check_selectivity No solution1_1->start Re-run solution1_2->start Re-run solution1_3->start Re-run solution2_1 Use milder brominating agent (NBS) check_selectivity->solution2_1 Yes solution2_2 Lower reaction temperature check_selectivity->solution2_2 Yes solution2_3 Change solvent check_selectivity->solution2_3 Yes check_overbromination Over-bromination? check_selectivity->check_overbromination No solution2_1->start Re-run solution2_2->start Re-run solution2_3->start Re-run solution3_1 Use stoichiometric NBS check_overbromination->solution3_1 Yes solution3_2 Slow, portion-wise addition check_overbromination->solution3_2 Yes solution3_3 Protect amino group check_overbromination->solution3_3 Yes end_product Successful Synthesis check_overbromination->end_product No solution3_1->start Re-run solution3_2->start Re-run solution3_3->start Re-run

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Improving Yields in Palladium-Catalyzed Reactions of Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving bromoanilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction with a bromoaniline substrate is giving low to no yield. What are the most common initial checks I should perform?

A1: Low or non-existent yield is a frequent challenge. Before extensive optimization, verify the following fundamental aspects:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen), and that all solvents have been properly degassed.[1][2][3]

  • Reagent Purity: Impurities in the bromoaniline, coupling partner, or solvent can poison the catalyst. Ensure all starting materials are pure and solvents are anhydrous and free of peroxides.[2]

  • Catalyst Activity: The palladium precursor or pre-catalyst may have degraded. Use a freshly opened bottle or a trusted source. For Pd(II) precursors, ensure conditions are suitable for reduction to the active Pd(0) species.[4][5]

  • Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. For inorganic bases in non-polar solvents, adding a small amount of water to create a biphasic system can be beneficial.[1][6]

Q2: I'm observing a significant amount of hydrodehalogenation (protodebromination) as a side product. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[7] To minimize it:

  • Optimize the Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote this side reaction. Consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[7]

  • Solvent Choice: The choice of solvent can impact the reaction rate. Solvents that promote faster cross-coupling can often minimize protodebromination.[1] In some cases, aprotic solvents like toluene or dioxane may reduce dehalogenation compared to polar aprotic solvents like DMF.[7]

  • Lower Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[7]

Q3: What is "palladium black" and what should I do if I see it forming in my reaction?

A3: The formation of a fine black precipitate is indicative of "palladium black," which is metallic palladium that has precipitated out of the solution.[8] This signifies catalyst decomposition and a loss of catalytic activity. Common causes include:

  • High Temperatures: Excessive heat can cause the catalyst to decompose.[2][8] Try lowering the reaction temperature.

  • Ligand Dissociation: The ligand may be dissociating from the palladium center, leading to aggregation. A different, more robust ligand might be necessary.

  • Presence of Oxygen: As mentioned, oxygen can deactivate the catalyst, leading to decomposition.[2] Improve the inert atmosphere conditions.

Troubleshooting Guides by Reaction Type

Issue 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust C-C bond-forming tool, but challenges can arise with bromoaniline substrates, particularly those with electron-withdrawing groups or ortho-substituents.[9][10]

Question: My Suzuki coupling of a bromoaniline with an arylboronic acid is inefficient. What parameters should I screen for optimization?

Answer: A systematic optimization of parameters is key. The interplay between the catalyst, ligand, base, and solvent is crucial for success.

Data on Suzuki Coupling Optimization: Screening different components is often the most effective strategy. Below is a summary of conditions screened for the coupling of an ortho-bromoaniline.

EntryCatalyst (mol%)LigandBaseSolventYield (%)
1CataCXium A Pd G3 (10)CataCXium ACs₂CO₃Dioxane/H₂O51
2CataCXium A Pd G3 (10)CataCXium ACs₂CO₃EtOAcLow
3CataCXium A Pd G3 (10)CataCXium ACs₂CO₃TolueneLow
4CataCXium A Pd G3 (10)CataCXium ACs₂CO₃2-MeTHF95
5Pd(OAc)₂ (10)SPhosCs₂CO₃2-MeTHF<5
6Pd₂(dba)₃ (5)XPhosCs₂CO₃2-MeTHF<5
Data adapted from a study on ortho-bromoanilines, demonstrating the dramatic effect of solvent and catalyst/ligand choice.
[10]
Issue 2: Poor Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond and is sensitive to the electronic and steric properties of both the bromoaniline and the amine coupling partner.

Question: My Buchwald-Hartwig reaction is sluggish and gives low conversion. How can I improve it?

Answer: Low conversion often points to issues with catalyst activity, base strength, or temperature.

  • Catalyst and Ligand Choice: This is the most critical parameter. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reaction. P[2]re-catalysts are often more efficient as they avoid the need for an in-situ reduction of a Pd(II) source. *[4][6] Base Selection: The base's role is to deprotonate the amine in the catalytic cycle. A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is common. H[2]owever, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives. *[2] Reaction Temperature: These reactions typically require heating, often between 80-110 °C. I[2][8]f the reaction is slow, a modest increase in temperature may improve the rate. Conversely, if catalyst decomposition is observed, the temperature may need to be lowered.

[2]Generalized Buchwald-Hartwig Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex Deprotonation HBase [H-Base]⁺Br⁻ Amine_Coord->HBase Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR¹R²) Amido_Complex->Product ArBr Bromoaniline (Ar-Br) ArBr->OA_Complex Amine Amine (HNR¹R²) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: A simplified Buchwald-Hartwig catalytic cycle.

[4][11]---

Issue 3: Low Conversion in Heck Coupling

The Heck reaction couples the bromoaniline with an alkene. The reaction outcome is highly dependent on the choice of ligand and additives.

Question: My Heck reaction between a bromoaniline and an acrylate is not reaching full conversion. What can I do?

Answer: Incomplete conversion in Heck reactions can often be traced to the ligand, base, or additives.

  • Ligand Screening: The choice of phosphine ligand is critical. For bromoanilines, ligands such as tri-o-tolylphosphine or tri-tert-butylphosphine have been shown to provide high conversion. *[12] Additives: Tetraalkylammonium salts, like tetrabutylammonium chloride (Bu₄NCl), can enhance both the reactivity and stability of the catalyst, leading to improved yields. *[12] Base and Solvent: A common combination is sodium acetate (NaOAc) as the base in a polar aprotic solvent like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).

[12][13]Data on Ligand and Additive Effects in a Heck Reaction: The following data shows the impact of phosphine ligands and an additive on the conversion of 4-bromo-2,6-dimethylaniline.

EntryPhosphine LigandAdditiveConversion (%)
1Tri-o-tolylphosphineNone>90
2Tri-tert-butylphosphineNone>90
3Tri-o-tolylphosphineBu₄NCl98
4Tri-tert-butylphosphineBu₄NCl95
Reaction Conditions: 5 mol % Pd, NaOAc, DMA, 140 °C, 24 h. Data adapted from a study on an industrial-scale Heck process.
[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline

This protocol is a general starting point and may require optimization for specific substrates.

[14][15]Materials:

  • Bromoaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 mmol, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (1.2-2.4 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF) (0.1-0.5 M)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromoaniline, arylboronic acid, and base under an inert atmosphere (argon or nitrogen).

  • In a separate vial, prepare a solution of the palladium precursor and the ligand in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed solvent (and water, if applicable) via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoaniline

This protocol provides a general method for C-N coupling and should be optimized for specific substrates.

[2]Materials:

  • Bromoaniline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) (0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., NaOtBu, LHMDS, Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (0.1-0.5 M)

Procedure:

  • Inside a glovebox or under a strong counterflow of inert gas, add the bromoaniline (if solid), palladium pre-catalyst, and base to a dry reaction vessel with a stir bar.

  • Seal the vessel, remove it from the glovebox (if used), and add the degassed solvent via syringe.

  • Add the bromoaniline (if liquid) and the amine coupling partner via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir the mixture for the required time, monitoring progress by an appropriate analytical method (TLC, LC-MS, GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-2-(trifluoromethoxy)aniline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical appearance of pure this compound?

Pure this compound is typically a light yellow to yellow liquid.[1] A significantly darker color, such as brown or reddish-brown, may indicate the presence of impurities, often arising from oxidation or degradation.

Q2: What are the common impurities found in crude this compound?

Common impurities can stem from the synthetic route and handling of the compound. These may include:

  • Unreacted Starting Materials: Precursors from the synthesis may be carried through.

  • Isomeric Impurities: Positional isomers can form during synthesis.

  • Over-brominated Species: Dibromo- or other poly-brominated trifluoromethoxyanilines can be significant byproducts if bromination is not carefully controlled. Studies on similar compounds have identified di-bromo derivatives as major impurities.[2][3]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for determining the purity of this compound and identifying any impurities present.[4]

Q4: How should this compound be stored to maintain its purity?

To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and air. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended. The compound is known to be air-sensitive.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A good starting point for this class of compounds is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.
The column is overloaded with the crude sample.Use a larger column or load less sample.
Product Tailing or Streaking on the Column The basic aniline group is interacting with the acidic silica gel.Add a small amount of triethylamine (1-2%) to the mobile phase to neutralize the acidic sites on the silica gel.[4]
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent. Alternatively, re-heat the solution to dissolve the oil, then add a co-solvent in which the compound is less soluble and allow it to cool slowly.
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent in which the compound is less soluble. Ensure the solution is thoroughly cooled in an ice bath before filtration and wash the collected crystals with a minimal amount of cold solvent.
Colored Impurities Remain in Crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize.[4]
No Crystal Formation Upon Cooling The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and cool again.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₃NO[1]
Molecular Weight 256.02 g/mol [1]
Physical Form Light yellow to yellow liquid[1]
Purity (typical) ≥98%[1]
Storage Temperature Room Temperature (short-term), Refrigerated under inert gas (long-term)[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific sample based on TLC analysis.

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • The ideal mobile phase should give a retention factor (Rf) of approximately 0.2-0.3 for this compound.

    • To prevent tailing, consider adding 1% triethylamine to the mobile phase.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) or the mobile phase.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, hexane, or mixtures) at room temperature and upon heating.[4]

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • In a larger flask, dissolve the bulk of the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_0 Column Chromatography cluster_1 Recrystallization A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc (+TEA) C->D E Collect Fractions (Monitor by TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H I Crude Product J Dissolve in Minimal Hot Solvent I->J K Hot Filtration (optional) J->K L Slow Cooling & Crystallization K->L M Isolate Crystals by Filtration L->M N Wash with Cold Solvent M->N O Dry Crystals N->O P Pure Product O->P

Caption: General workflows for purification by column chromatography and recrystallization.

troubleshooting_logic Troubleshooting Logic for Impure Product A Impure Product B Analyze by HPLC/GC-MS A->B C Identify Impurities B->C D Starting Material or Isomers Present? C->D E Over-brominated Species? C->E F Colored Impurities (Oxidation)? C->F G Column Chromatography D->G Yes I Optimize Reaction Conditions D->I High Amount E->G Yes E->I High Amount H Recrystallization with Charcoal F->H Yes

Caption: A logical approach to troubleshooting the purification of an impure product.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with ortho-Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving sterically hindered ortho-bromoanilines.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with ortho-bromoanilines?

The main challenge is steric hindrance. The substituent at the ortho position can physically block the palladium catalyst from accessing the carbon-bromine bond, which is necessary for the crucial oxidative addition step in the catalytic cycle. This steric hindrance can significantly slow down or even inhibit the reaction.[1]

Q2: What are the general reactivity trends for halogens in palladium-catalyzed cross-coupling reactions?

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][3] This means that a C-Br bond is typically more reactive than a C-Cl bond but less reactive than a C-I bond. This inherent reactivity difference is key to achieving chemoselectivity in di- or polyhalogenated substrates.[4][5][6]

Q3: Which types of cross-coupling reactions are commonly performed with ortho-bromoanilines?

Several powerful cross-coupling reactions can be used with ortho-bromoanilines to form various chemical bonds:

  • Suzuki-Miyaura Coupling: Forms carbon-carbon (C-C) bonds with boronic acids or esters.[7][8][9][10]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen (C-N) bonds with amines.[11][12][13]

  • Sonogashira Coupling: Forms carbon-carbon (C-C) bonds with terminal alkynes.[1][14]

  • Heck Reaction: Forms carbon-carbon (C-C) bonds with alkenes.[15][16]

Q4: Is it necessary to protect the aniline's amino group during the reaction?

While some methods for this type of coupling require the protection of the free amine, recent developments have focused on effective catalyst systems that allow for the direct use of unprotected ortho-bromoanilines.[8][9] This simplifies the synthetic route by avoiding additional protection and deprotection steps.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cross-coupling experiments with ortho-bromoanilines.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The active Pd(0) species has not formed or has decomposed.- Ensure the palladium source and ligand are of high purity and have been stored correctly under an inert atmosphere.[17] - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[2] - Thoroughly degas solvents and reagents to prevent catalyst oxidation.[1][17]
Steric Hindrance: The ortho-substituent is preventing the catalyst from accessing the C-Br bond.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands, which are often more effective for sterically demanding substrates.[2][18] - Increase the reaction temperature gradually, as some couplings of less reactive halides require more thermal energy.[2]
Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation or other key steps in the catalytic cycle.- A systematic screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃) for these challenging substrates.[7][18] - Ensure the base is finely powdered and anhydrous.[18]
Side Reactions Homocoupling of Coupling Partner: For example, Glaser coupling of terminal alkynes in Sonogashira reactions.- For Sonogashira reactions, consider using copper-free conditions to minimize alkyne homocoupling.[1] - Thoroughly degas the reaction mixture to remove oxygen, which can promote oxidative homocoupling.[1] - Slow addition of the coupling partner can sometimes disfavor bimolecular side reactions.[1]
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.- This can sometimes occur under the reaction conditions. Optimizing the catalyst, ligand, and base system can help to minimize this side reaction.
Poor Reproducibility Inconsistent Reagent Quality: Variability in the purity of starting materials, catalysts, ligands, or solvents.- Use fresh, high-purity reagents. Phosphine ligands are particularly susceptible to oxidation.[17] - Ensure solvents are anhydrous and properly degassed.[17]
Atmospheric Contamination: Presence of oxygen or moisture in the reaction vessel.- Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment. The use of a glovebox is ideal for handling air-sensitive reagents.

Catalyst and Condition Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following table summarizes a successful catalyst system for the coupling of unprotected ortho-bromoanilines with various boronic esters.

Parameter Optimized Condition Reference
Catalyst CataCXium® A Pd G3[7][8]
Base Cs₂CO₃[7][8]
Solvent 2-MeTHF[7][8]
Temperature 80 °C[7]
Boronic Ester Loading 1.5 - 2.0 equivalents[7]
Catalyst Loading ~10 mol%[7]

Note: A screen of other catalysts including Pd(dppf)Cl₂, Pd(PPh₃)₄, and others showed little to no product formation under these optimized conditions, highlighting the unique effectiveness of the CataCXium A palladacycle for this transformation.[7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines

This protocol is adapted from a reported procedure for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[7]

  • Reaction Setup: To a reaction vessel, add the ortho-bromoaniline (1.0 equiv.), the boronic ester (1.5-2.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the CataCXium® A Pd G3 catalyst (~0.1 equiv.). Then, add the degassed solvent (2-MeTHF) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation (with Organometallic Reagent) C->D R-M E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty screen_ligands Screen Bulky/Electron-Rich Ligands check_conditions->screen_ligands Conditions OK screen_bases Screen Stronger Bases (e.g., Cs2CO3, K3PO4) screen_ligands->screen_bases increase_temp Increase Reaction Temperature screen_bases->increase_temp success Successful Reaction increase_temp->success

References

avoiding side reactions with unprotected ortho-bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with unprotected ortho-bromoanilines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with unprotected ortho-bromoanilines so challenging?

A1: Reactions with unprotected ortho-bromoanilines present several challenges primarily due to steric hindrance and the electronic properties of the substituents. The bulky bromine atom and the adjacent free amino group (-NH₂) can impede the approach of the palladium catalyst to the carbon-bromine bond, which slows down the crucial oxidative addition step in many cross-coupling catalytic cycles.[1] Furthermore, the amino group can coordinate with the metal catalyst, potentially altering its reactivity or leading to catalyst deactivation.

Q2: What are the most common side reactions observed with these substrates?

A2: The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, resulting in the formation of aniline as a byproduct. This can occur via a competing reaction pathway where an amide intermediate undergoes beta-hydride elimination.[2]

  • Homocoupling: The coupling of two molecules of the starting boronic acid/ester or two molecules of the aryl halide.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid or ester coupling partner, particularly under harsh basic conditions.[1][3]

  • N-Arylation (in C-C coupling): In some cases, the amine itself can act as a nucleophile, leading to the formation of a C-N bond instead of the desired C-C bond, although this is often a minor pathway in well-optimized C-C coupling reactions.[4]

Q3: Is it necessary to protect the aniline's amino group before proceeding with my reaction?

A3: While protecting the amino group (e.g., by acetylation) is a traditional strategy to prevent side reactions and improve yields, it is not always necessary and adds extra steps to the synthesis.[5][6][7] Modern catalyst systems, particularly those with sterically hindered and electron-rich phosphine ligands, have been developed to facilitate the direct use of unprotected anilines.[3][6][8] Avoiding protection/deprotection steps improves the overall efficiency and atom economy of the synthesis.[7][9][10]

Q4: I am trying to synthesize ortho-bromoaniline. How can I avoid the formation of 2,4,6-tribromoaniline?

A4: The strong activating nature of the amino group makes the aniline ring highly susceptible to polybromination.[11][12] To achieve selective mono-bromination at the ortho position, the reactivity of the amino group must be temporarily reduced. This is typically done by acetylating the aniline to form acetanilide. The less-activating acetamido group directs mono-bromination primarily to the para position due to sterics, but the ortho isomer is also formed. After bromination, the acetyl group is removed by acid or base hydrolysis to yield the desired bromoaniline.[5] Using milder brominating agents like N-Bromosuccinimide (NBS) can also offer better control.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

  • Inefficient Catalyst System: The combination of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective due to steric hindrance.

    • Solution: Employ a catalyst system known to be effective for sterically hindered substrates. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often successful.[3] The preformed CataCXium® A palladacycle has shown exceptional effectiveness for couplings with unprotected ortho-bromoanilines.[3][6]

  • Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and its strength can influence side reactions. The solvent affects solubility and catalyst stability.

    • Solution: Screen different bases. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃.[3][6] Aprotic polar solvents such as dioxane, 2-MeTHF, or THF are commonly used.[3][6] A switch to 2-MeTHF from dioxane/water has been shown to dramatically increase yield in certain cases.[6]

  • Protodeboronation of Boronic Acid/Ester: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition.

    • Solution: Use milder bases (e.g., K₂CO₃, Cs₂CO₃) if possible.[1] Ensure the reaction is run under an inert atmosphere, as oxygen can accelerate this side reaction.[13] Using boronic esters (e.g., pinacol esters) can sometimes improve stability.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling cat_check Is the catalyst system optimized for hindered substrates? start->cat_check base_check Is the base appropriate? (e.g., Cs₂CO₃, K₃PO₄) cat_check->base_check No cat_sol Action: Switch to bulky ligands (XPhos, SPhos) or specialized catalysts (CataCXium® A). cat_check->cat_sol Yes solvent_check Is the solvent optimal? (e.g., 2-MeTHF, dioxane) base_check->solvent_check No base_sol Action: Screen stronger bases. Ensure base is anhydrous and finely powdered. base_check->base_sol Yes boronic_check Is the boronic acid/ester stable? (Protodeboronation) solvent_check->boronic_check No solvent_sol Action: Try alternative aprotic polar solvents. Ensure they are anhydrous. solvent_check->solvent_sol Yes temp_check Is the reaction temperature adequate? boronic_check->temp_check No boronic_sol Action: Use milder base, use boronic ester, or increase equivalents of boronic reagent. boronic_check->boronic_sol Yes success Problem Solved temp_check->success No temp_sol Action: Increase temperature. Higher temperatures are often needed for hindered substrates. temp_check->temp_sol Yes cat_sol->base_check base_sol->solvent_check solvent_sol->boronic_check boronic_sol->temp_check temp_sol->success

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Possible Causes & Solutions

  • Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation.

    • Solution: The choice of ligand is critical for suppressing this side reaction.[14] Sterically hindered biaryl phosphine ligands are generally preferred as they favor reductive elimination (the desired product-forming step) over β-hydride elimination.

  • Base Strength: The base used can influence the reaction pathway.

    • Solution: While a strong base is needed, extremely harsh conditions can sometimes promote side reactions. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Screening bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate might be beneficial.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline (1a) with a Boronic Ester (2a)

EntryCatalyst (10 mol%)BaseSolventTemp (°C)Yield (%)
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9011
2CataCXium® ACs₂CO₃Dioxane/H₂O8051
3CataCXium® ACs₂CO₃EtOAc80Low
4CataCXium® ACs₂CO₃2-MeTHF8095
5Pd(OAc)₂/SPhosCs₂CO₃2-MeTHF80Low
6Pd₂(dba)₃/XPhosCs₂CO₃2-MeTHF80Low

Data adapted from a study on the diversification of glucocorticoid receptor modulators.[6][15] The results highlight the dramatic effect of both the catalyst and solvent on the reaction outcome.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using CataCXium® A Palladacycle

This protocol is based on an optimized procedure for coupling various boronic esters with unprotected ortho-bromoanilines.[6]

Reaction Scheme:

G cluster_0 A ortho-Bromoaniline plus + B Boronic Ester R-B(OR)₂ arrow CataCXium® A (10 mol%) Cs₂CO₃ (2 equiv) 2-MeTHF, 80 °C C Coupled Product mid->C

Caption: General scheme for Suzuki-Miyaura coupling of ortho-bromoanilines.

Procedure:

  • To an oven-dried reaction vial, add the ortho-bromoaniline (1.0 equiv), the boronic ester (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the CataCXium® A palladacycle (0.10 equiv).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) via syringe to achieve a reaction concentration of 0.3 M.

  • Place the sealed vial in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of an ortho-bromoaniline.[16]

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the ortho-bromoaniline (1.0 equiv), the desired amine coupling partner (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand like XPhos (2 mol%), and sodium tert-butoxide (1.4 equiv).[16]

  • Add anhydrous toluene to the vessel and seal it.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.[16]

  • After cooling, quench the reaction with the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating protodeboronation, a common and often troublesome side reaction in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product. Furthermore, the resulting protodeboronated byproduct can complicate the purification of the target molecule.[2]

Q2: What are the primary causes of protodeboronation?

A: Several factors can promote protodeboronation. These include:

  • Presence of Water: Water can serve as a proton source for the cleavage of the C-B bond.[3]

  • Choice of Base: Strong bases, especially hydroxides like NaOH and KOH, can accelerate base-catalyzed protodeboronation.[4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[5]

  • Inefficient Catalytic System: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation via protodeboronation.

  • Nature of the Boronic Acid: Electron-deficient arylboronic acids and certain heteroarylboronic acids (e.g., 2-pyridylboronic acid) are particularly susceptible to protodeboronation.[6][7]

Q3: I am observing significant protodeboronation. What are the first steps to troubleshoot this issue?

A: When significant protodeboronation is observed, a systematic approach to optimizing the reaction conditions is recommended. Consider the following adjustments:

  • Modify the Boronic Acid: If you are using a boronic acid, consider switching to a more stable boronic ester derivative, such as a pinacol ester or a MIDA boronate. These derivatives often exhibit greater stability and act as "slow-release" sources of the boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of protodeboronation.[1]

  • Optimize the Base: Switch from strong hydroxide bases (NaOH, KOH) to milder inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[4]

  • Control the Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway. However, this may require a more active catalyst system to maintain a reasonable reaction rate.[6]

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize the presence of water, a key reagent for protodeboronation.[6]

  • Enhance Catalyst Activity: Employ a highly active palladium catalyst and ligand system to accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction. Buchwald-type ligands are often effective in this regard.[2]

Quantitative Data Summary

The choice of base is a critical parameter influencing the extent of protodeboronation. The following table provides a comparative summary of the performance of different bases in a model Suzuki coupling reaction.

Base Typical Equivalents Relative Yield of Desired Product Notes
K₃PO₄ 2.0 - 3.0HighOften a good choice for sensitive substrates, including nitrogen-containing heterocycles.[4]
K₂CO₃ 2.0HighA widely used and effective base for many Suzuki couplings.
Na₂CO₃ 2.0HighAnother common and effective carbonate base.
Cs₂CO₃ 2.0 - 3.0HighCan be particularly effective, sometimes attributed to the "cesium effect."[4]
KF 2.0 - 3.0Moderate to HighThe fluoride ion is thought to play a unique role in activating the boronic acid.[4]
NaOH/KOH 2.0Variable (often lower)Strong bases that can promote significant protodeboronation, especially in the presence of water.[4]
Et₃N 2.0 - 3.0Generally LowerAn organic base that is typically less effective than inorganic bases for promoting the desired coupling over protodeboronation.

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used. This table is intended as a general guide.

The following table summarizes the impact of various reaction parameters on protodeboronation.

Parameter Condition Favoring Protodeboronation Condition Minimizing Protodeboronation
Boronic Acid Species "Naked" Boronic AcidPinacol Ester, MIDA Boronate, Trifluoroborate[1]
Base Strong, Hydroxide Bases (e.g., NaOH, KOH)[4]Weaker, Non-hydroxide Bases (e.g., K₂CO₃, K₃PO₄)[4]
Temperature HighLow (with a highly active catalyst)[6]
Solvent Protic, AqueousAnhydrous, Aprotic (e.g., Toluene, Dioxane, THF)[6]
Catalyst Activity LowHigh (e.g., using Buchwald ligands)[2]
Water Content HighLow (use of anhydrous reagents and solvents)[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Under Anhydrous Conditions

This protocol is a starting point for minimizing protodeboronation by employing anhydrous conditions and a milder base.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Anhydrous, powdered potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at >120 °C overnight and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: To the dry reaction flask under a positive pressure of inert gas, add the aryl halide, boronic acid pinacol ester, palladium catalyst, ligand, and anhydrous K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or a dry syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Quantification of Protodeboronation by GC-MS

1. Sample Preparation:

  • At various time points during the reaction, or upon completion, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) and a known amount of an internal standard (e.g., dodecane). The internal standard should be a compound that is stable under the reaction conditions and does not co-elute with the starting materials, product, or protodeboronated byproduct.

  • Vortex the sample and filter it through a small plug of silica gel or a syringe filter to remove solid particles.

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often suitable.

  • Injection: Inject 1 µL of the prepared sample.

  • GC Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 50-500 m/z.

3. Data Analysis:

  • Identify the peaks corresponding to the desired product, the protodeboronated byproduct, and the internal standard by their retention times and mass spectra.

  • Integrate the peak areas of the desired product and the protodeboronated byproduct.

  • Calculate the relative percentage of protodeboronation using the following formula: % Protodeboronation = [Area(protodeboronated byproduct) / (Area(desired product) + Area(protodeboronated byproduct))] * 100

Protocol 3: Quantification of Protodeboronation by ¹H NMR Spectroscopy

1. Sample Preparation:

  • After the reaction work-up and before purification, dissolve a known mass of the crude product in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with signals from the product or byproduct.

2. NMR Analysis:

  • Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate integration.

3. Data Analysis:

  • Identify distinct, well-resolved signals for the desired product and the protodeboronated byproduct.

  • Integrate the area of a characteristic signal for the desired product (Integral_product) and a characteristic signal for the protodeboronated byproduct (Integral_byproduct). Normalize these integrals to the number of protons they represent.

  • Calculate the molar ratio of the two compounds. The percentage of protodeboronation can be estimated as: % Protodeboronation = [Normalized Integral(byproduct) / (Normalized Integral(product) + Normalized Integral(byproduct))] * 100

Visualizations

Suzuki_Cycle_and_Protodeboronation cluster_suzuki Suzuki Coupling Cycle cluster_proto Protodeboronation Pathway Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex L-Pd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)2 + Base) Boronic_Acid Ar'-B(OR)2 Transmetalation_complex->dummy Reductive Elimination dummy->Pd0 Ar-Ar' Protodeboronated Ar'-H Boronic_Acid->Protodeboronated + H₂O, Base or Heat

Caption: Competing pathways: The desired Suzuki coupling cycle and the undesired protodeboronation side reaction.

Troubleshooting_Workflow start High Protodeboronation Observed? check_boron Using Boronic Acid? start->check_boron use_ester Switch to Pinacol or MIDA Ester check_boron->use_ester Yes check_base Using Strong Base (NaOH, KOH)? check_boron->check_base No use_ester->check_base use_mild_base Use Milder Base (K₂CO₃, K₃PO₄) check_base->use_mild_base Yes check_temp High Temperature? check_base->check_temp No use_mild_base->check_temp lower_temp Lower Temperature & Use More Active Catalyst check_temp->lower_temp Yes check_water Anhydrous Conditions? check_temp->check_water No lower_temp->check_water use_anhydrous Ensure Anhydrous Solvents & Reagents check_water->use_anhydrous No end Monitor Improvement check_water->end Yes use_anhydrous->end

Caption: A decision tree for troubleshooting protodeboronation in Suzuki coupling reactions.

Factor_Relationships Protodeboronation Protodeboronation Rate Water Water Concentration Water->Protodeboronation Increases Base_Strength Base Strength Base_Strength->Protodeboronation Increases Temperature Temperature Temperature->Protodeboronation Increases Catalyst_Activity Catalyst Activity Suzuki_Rate Suzuki Coupling Rate Catalyst_Activity->Suzuki_Rate Increases Suzuki_Rate->Protodeboronation Decreases (Competitively)

Caption: Key factors influencing the rate of protodeboronation relative to the desired Suzuki coupling.

References

Technical Support Center: Ligand Selection for Challenging Buchwald-Hartwig Aminations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection for challenging C-N cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is resulting in a low or no yield. What are the common causes?

A1: Low or no yield in Buchwald-Hartwig aminations can stem from several factors. The most common issues include catalyst deactivation, suboptimal choice of ligand, base, or solvent, and poor quality of reagents or inert atmosphere. For challenging substrates, such as sterically hindered aryl halides or electron-deficient amines, the choice of ligand is particularly critical.[1] Catalyst poisoning, for instance by the nitrogen atom of a pyridine substrate, is also a frequent problem.[1]

Q2: How do I choose the right ligand for my specific substrate combination?

A2: Ligand selection is highly dependent on the nature of both the aryl halide and the amine.[2]

  • For sterically hindered aryl halides (e.g., ortho-substituted aryl chlorides): Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or newly developed carbazolyl-derived P,N-ligands are often effective.[3] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[4]

  • For electron-rich or electron-neutral aryl halides: Ligands that are more electron-rich and sterically demanding are generally required to promote the oxidative addition step.

  • For heteroaryl halides: The choice of ligand can be particularly challenging due to potential catalyst inhibition by the heteroatom.[1] Ligands like Xantphos or NIXANTPHOS have shown success with unactivated aryl chlorides and can be a good starting point for heteroaryl chlorides.[5]

  • For primary amines: BrettPhos is often a good choice, as it has shown selectivity for primary amines.[6]

  • For secondary amines: RuPhos is a commonly used ligand for the coupling of secondary amines.[6]

Q3: What are the signs of catalyst decomposition and how can I prevent it?

A3: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] This indicates that the palladium has fallen out of the catalytic cycle. To prevent this, ensure a strictly inert atmosphere, use high-purity, degassed solvents, and avoid excessively high reaction temperatures (typically >120 °C).[1] The choice of a bulky, electron-rich ligand can also help to stabilize the palladium catalyst and prevent decomposition.

Q4: Can the choice of base impact my reaction outcome?

A4: Absolutely. The base plays a crucial role in the deprotonation of the amine. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates but can be incompatible with base-sensitive functional groups.[6] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[2][6]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Visual Cue: The reaction mixture remains colorless or shows no change from the starting material's appearance, or TLC/LC-MS analysis shows only starting materials.[1]

Troubleshooting Workflow:

G A Low/No Yield B Check Reagent Quality & Inert Atmosphere A->B C Screen Ligands B->C If reagents are pure & atmosphere is inert D Screen Bases C->D If yield is still low G Successful Reaction C->G If successful E Screen Solvents D->E If yield is still low D->G If successful F Optimize Temperature & Time E->F If yield is still low E->G If successful F->G Optimization

Caption: A step-by-step workflow for troubleshooting low yields.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Reagent Quality or Inert Atmosphere Ensure all reagents are pure and dry. Use anhydrous, degassed solvents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]
Suboptimal Ligand Choice For a given substrate pair, ligand performance can vary significantly. Screen a panel of ligands with varying steric and electronic properties (e.g., XPhos, RuPhos, SPhos, BrettPhos).[7]
Incorrect Base Selection If using a weak base, consider switching to a stronger base like NaOtBu or LHMDS, provided your substrate is stable. Conversely, if your substrate has base-sensitive functional groups, screen weaker bases like Cs₂CO₃ or K₃PO₄.[6]
Poor Solubility If reagents are not fully dissolved, the reaction will be inefficient. Try a different solvent system. Toluene and dioxane are common choices. For polar substrates, consider solvents like THF or CPME.[2]
Inadequate Temperature Most Buchwald-Hartwig aminations require heating (80-110 °C). If the reaction is sluggish at a lower temperature, cautiously increase it while monitoring for catalyst decomposition.[1]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a fine black precipitate is a clear indicator that the active palladium catalyst has aggregated into an inactive metallic form.

Visual Cue: The reaction mixture, which is typically a homogeneous colored solution (yellow to reddish-brown), develops a black precipitate.[1]

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Prolonged exposure to high temperatures (>120 °C) can lead to thermal decomposition of the catalyst.[1] Lower the reaction temperature to a range of 80-100 °C and potentially increase the reaction time.
Air or Moisture Contamination The palladium(0) catalyst is sensitive to oxidation. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is maintained under a positive pressure of an inert gas.
Inadequate Ligand Stabilization The ligand is crucial for stabilizing the palladium center. If the ligand is not bulky or electron-rich enough, the catalyst may be more prone to decomposition. Consider switching to a more sterically demanding ligand.
Substrate-Induced Decomposition Certain substrates, particularly some heteroaromatics, can coordinate too strongly to the palladium center and promote decomposition. In such cases, a ligand that can effectively compete with the substrate for coordination is necessary.

Data Presentation: Ligand Performance Comparison

The choice of ligand can dramatically impact the yield of a Buchwald-Hartwig amination. The following tables provide a comparative look at the performance of common phosphine ligands in specific amination reactions.

Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine [7]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [8]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for challenging substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 6-24 h), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for a Challenging Amination: Coupling of 4-Chlorotoluene with Morpholine using XPhos[9]

Materials:

  • 4-Chlorotoluene (1.0 equiv, 4.22 mmol)

  • Morpholine (1.5 equiv, 6.33 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%, 0.0633 mmol)

  • XPhos (3.0 mol%, 0.127 mmol)

  • Sodium tert-butoxide (2.0 equiv, 8.44 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).[9]

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[9]

  • Add 4-chlorotoluene (0.5 mL) and morpholine (0.55 mL) in one portion.[9]

  • Heat the resulting mixture to reflux for 6 hours.[9]

  • Cool the reaction mixture to room temperature and quench with water (10 mL).[9]

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the product as an orange solid (700 mg, 94%).[9]

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A simplified Buchwald-Hartwig catalytic cycle.

This guide provides a starting point for troubleshooting and optimizing your challenging Buchwald-Hartwig amination reactions. Remember that systematic screening of reaction parameters is often the key to success.

References

Technical Support Center: Managing Catalyst Deactivation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to the deactivation of palladium catalysts in chemical reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Question: My reaction is sluggish, or the yield is significantly lower than expected. How can I determine if catalyst deactivation is the cause?

Answer: First, confirm that other reaction parameters are optimal (e.g., reagent stoichiometry, reaction time, temperature). If conditions are correct, catalyst deactivation is a likely cause. Signs of deactivation include:

  • Incomplete conversion of starting materials, even after extending the reaction time.[1]

  • A significant decrease in reaction rate compared to previous successful runs.[1]

  • A visible change in the reaction mixture's appearance , such as the formation of a black precipitate, commonly known as "palladium black."[1][2] This indicates the aggregation of the Pd(0) catalyst into larger, inactive nanoparticles.[1][3]

  • The appearance of unexpected side products , which may suggest a change in the catalytic pathway.[1]

Question: I see a black precipitate (palladium black) in my reaction flask. What does this mean and what can I do?

Answer: The formation of palladium black is a classic sign of catalyst deactivation through aggregation or sintering.[2][3] The active, finely dispersed palladium nanoparticles have agglomerated into larger, catalytically inactive particles.[4]

  • Diagnosis: This is often caused by high temperatures, incorrect ligand choice, or an inefficient catalytic cycle leading to the accumulation of unstable Pd(0) species.[3][5]

  • Immediate Solution: Once formed, palladium black is generally not recoverable within the same reaction. The reaction will likely need to be stopped, filtered to remove the inactive palladium, and restarted with a fresh catalyst.

  • Prevention:

    • Use Stabilizing Ligands: Employ bulky, electron-rich ligands that can stabilize the palladium nanoparticles and prevent them from coalescing.[6][7]

    • Additives: Consider adding co-solvents or additives like styrene, which can intercept palladium hydrides and prevent the formation of palladium black.[3]

    • Optimize Temperature: High temperatures can accelerate particle growth.[4][5] Determine the minimum temperature required for your reaction to proceed efficiently.

Question: My reaction works well with simple substrates, but fails with a new, more complex substrate containing a nitrogen heterocycle. What is the likely problem?

Answer: This is likely a case of catalyst poisoning. Nitrogen-containing heterocycles are known to be potential catalyst poisons.[2][6]

  • Diagnosis: The nitrogen atom in the heterocycle has a lone pair of electrons that can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle.[6] Other common poisons include sulfur and halide impurities.[2][4]

  • Solution:

    • Ligand Selection: The choice of ligand is critical. Use a ligand that is more electron-rich and sterically bulky than the poisoning substrate. This helps the ligand compete for and bind more effectively to the palladium center.[6]

    • Reagent Purity: Ensure all reagents and solvents are of the highest possible purity to eliminate other potential sources of poisoning.[2] A diagnostic test reaction with ultra-pure materials can confirm if poisoning is the issue.[2]

    • Use a Scavenger: If the source of the poison is known, specific scavengers can sometimes be used to remove the impurity from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of palladium catalyst deactivation? A1: The primary deactivation mechanisms are:

  • Sintering (Agglomeration): Thermal degradation causes palladium nanoparticles to grow, reducing the surface area of the active metal.[4][5][8]

  • Poisoning: Impurities or even the substrates/products themselves can bind strongly to the catalyst's active sites, inhibiting their function. Common poisons include compounds containing sulfur, nitrogen, and certain halides.[2][4]

  • Leaching: The active palladium species can detach from its support and dissolve into the reaction medium, leading to a loss of catalytic activity at the intended site and potential product contamination.[4][9][10][11]

  • Fouling or Coking: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[4]

  • Ligand Degradation: The organic ligands used to stabilize the palladium can degrade under harsh reaction conditions, leading to catalyst destabilization and aggregation.[1][3]

  • Change in Oxidation State: The active Pd(0) or Pd(II) species can be converted to an inactive state through undesirable reduction or oxidation.[1][12]

Q2: How can I choose the right ligand to enhance catalyst stability and prevent deactivation? A2: Ligand selection is crucial for catalyst longevity.

  • Steric Bulk: Bulky ligands, such as those with t-butyl or cyclohexyl groups, can prevent the palladium centers from getting too close to each other and agglomerating.[6] They also promote the formation of highly active monoligated palladium species.[6]

  • Electron-Donating Properties: Electron-rich ligands (e.g., phosphines) can stabilize the active Pd(0) species and promote key steps in the catalytic cycle like oxidative addition.[6]

  • Strong Binding: Ligands that bind strongly to the palladium surface can provide robust stabilization against coalescence and leaching.[7] However, the binding must not be so strong as to inhibit the catalytic reaction itself.

Q3: Can a deactivated palladium catalyst be regenerated? A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.

  • For Fouling/Pore Blockage: Deactivated catalysts can sometimes be regenerated by washing with specific solvents. A method using chloroform and glacial acetic acid, combined with stirring and sonication, has been shown to restore the activity of a Pd(OH)₂/C catalyst by removing blockages from the catalyst pores.[13]

  • For Poisoning: If the poison is a carbonaceous deposit (coke), it can sometimes be removed by thermal treatment with an air or oxygen flow.[4][14] For sulfur poisoning, regeneration can sometimes be achieved by treatment at elevated temperatures (above 500°C) or under rich (oxygen-free) conditions.[15]

  • For Oxidation State Changes: If the catalyst has been over-reduced to inactive Pd(0) aggregates, it can sometimes be reactivated by re-oxidation. For instance, treatment with benzoquinone (BQ) has been used to re-oxidize inactive Pd(0) to the active Pd(II) state.[12]

  • For Sintering: Deactivation due to sintering (particle growth) is generally irreversible because it involves a physical change in the catalyst's structure.[16]

Q4: What analytical techniques are used to study and characterize catalyst deactivation? A4: Several techniques are used to understand why a catalyst has deactivated:

  • X-ray Photoelectron Spectroscopy (XPS): Determines the oxidation state of the palladium on the catalyst surface, helping to identify changes from the active Pd(0) or Pd(II) states.[2][16]

  • Transmission Electron Microscopy (TEM/STEM): Visualizes the palladium nanoparticles directly, allowing for the measurement of particle size and the observation of sintering or agglomeration.[12][16][17]

  • X-ray Diffraction (XRD): Identifies the crystalline structure of the palladium species and can detect the growth of larger palladium crystallites.[16]

  • Inductively Coupled Plasma (ICP) Analysis: Measures the amount of palladium that has leached into the reaction solution.[9][18]

  • Temperature-Programmed Techniques (TPD, TPO, TPR): Provide information on the nature of adsorbed species, the extent of coking, and the reducibility of the palladium species.[19]

Data Presentation

Table 1: Effect of Temperature and Support on Palladium Leaching in DMF Solvent [9][10]

Catalyst SupportTemperature (°C)Leached Palladium (ppm)Observations
Polymer-Supported30Low (leaching occurs)Leaching observed even at ambient temperature.
Polymer-Supported90194Faster deactivation due to higher Pd concentration in solution and higher temperature.
Pd/Al₂O₃30Little to no leachingAlumina support appears more robust at lower temperatures.
Pd/Al₂O₃9096Leaching is significantly reduced compared to polymer supports at the same temperature.

Table 2: Influence of Ligand on Palladium Leaching in a Diarylation Reaction [18]

Catalyst / LigandPalladium Leaching (ppm)
Palladium(II) acetate (no specific ligand)26
Palladium(II) stearate17
bis(acetonitrile)palladium dichloride12
PP05 (specific ligand complex)< 5
PP08 (specific ligand complex)< 0.5
PP13 (specific ligand complex)< 0.5

Table 3: Impact of Hydrothermal Aging on Pd/ZrO₂-Ce Catalyst Performance for Methane Oxidation [20]

Aging ConditionTemperature (°C)Duration (h)Result
Dry Air (Thermal Aging)55030Baseline performance
2% H₂O/Air (Hydrothermal)30030Significant irreversible decrease in CH₄ conversion.
2% H₂O/Air (Hydrothermal)42530Deactivation is more severe than at 300°C.
2% H₂O/Air (Hydrothermal)55030The most significant deactivation; extent increases with aging temperature.

Experimental Protocols

Protocol 1: General Experimental Protocol for a Suzuki-Miyaura Coupling [6]

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv) to a Schlenk flask.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Add this mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1). Further degas the complete reaction mixture by bubbling with the inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Diagnostic Test for Catalyst Poisoning [2]

  • Baseline Reaction: Run the reaction using your standard procedure and the current batches of reagents and solvents. Carefully record the yield and reaction profile (e.g., conversion over time).

  • High-Purity Reaction: Meticulously repeat the reaction, but substitute all reagents and solvents with materials of the highest available purity. Use freshly recrystallized solids and anhydrous, degassed solvents.

  • Comparison: If the high-purity reaction shows a marked improvement in yield or rate, it strongly suggests that an impurity (a poison) in your original materials was responsible for the poor performance.

Protocol 3: Catalyst Regeneration by Solvent Washing for Pore Blockage [13] This protocol is adapted from a procedure for regenerating a deactivated Pd(OH)₂/C catalyst.

  • Recovery: Recover the deactivated catalyst from the reaction mixture by filtration.

  • Washing: Place the recovered catalyst in a flask. Add a mixture of chloroform and glacial acetic acid.

  • Treatment: Stir the suspension vigorously and/or treat it in an ultrasonic bath to dislodge and dissolve the organic residues blocking the catalyst pores.

  • Rinsing: Filter the catalyst and wash it thoroughly with a neutral solvent (like the one used in the reaction) to remove the acid and chloroform.

  • Drying: Dry the catalyst under vacuum before attempting to reuse it.

Mandatory Visualizations

Active Active Pd Catalyst (e.g., Pd(0) L_n) Sinter Sintering / Agglomeration Active->Sinter Poison Poisoning Active->Poison Leach Leaching Active->Leach Foul Fouling / Coking Active->Foul Oxidation Change in Oxidation State Active->Oxidation Ligand Ligand Degradation Active->Ligand Inactive Inactive Catalyst Sinter->Inactive Forms 'Palladium Black' Poison->Inactive Active sites blocked Leach->Inactive Loss of Pd from support Foul->Inactive Surface sites blocked Oxidation->Inactive e.g., Pd(II) -> Pd(0) ppt. Ligand->Sinter Leads to instability

Caption: Common pathways for palladium catalyst deactivation.

Start Reaction Failed (Low Yield / Stalled) Q_Precipitate Is there a black precipitate (Pd black)? Start->Q_Precipitate A_Sintering Likely Cause: Sintering / Agglomeration Q_Precipitate->A_Sintering Yes Q_Substrate Does failure correlate with a specific substrate (e.g., N-heterocycle)? Q_Precipitate->Q_Substrate No A_Poisoning Likely Cause: Catalyst Poisoning Q_Substrate->A_Poisoning Yes Q_Reagents Are all reagents and solvents high purity? Q_Substrate->Q_Reagents No A_Impurity Possible Cause: Poisoning by impurity Q_Reagents->A_Impurity No A_Conditions Root Cause: Sub-optimal Conditions (Temp, Ligand, etc.) Q_Reagents->A_Conditions Yes

Caption: Troubleshooting workflow for a failed palladium-catalyzed reaction.

Pd0 L_n Pd(0) PdII_RX L_n Pd(II)(R)(X) Pd0->PdII_RX PdII_R_R1 L_n Pd(II)(R)(R') PdII_RX->PdII_R_R1 PdII_R_R1->Pd0 RE_label Reductive Elimination OA_label Oxidative Addition TM_label Transmetalation RR1 R-R' RX R-X R1M R'-M MX M-X

Caption: The general catalytic cycle for palladium cross-coupling reactions.

References

Technical Support Center: Reaction Condition Optimization for Trifluoromethoxylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxylated anilines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of trifluoromethoxylated anilines, particularly focusing on the widely used two-step protocol involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate followed by a thermally induced OCF3 migration.

Q1: My O-trifluoromethylation reaction with Togni's reagent is not working or giving low yields. What are the common causes?

A1: Low yields in the O-trifluoromethylation step can often be attributed to several factors:

  • Reagent Quality: Togni reagent II is sensitive to impact and friction and should be handled with care using soft, polished tools.[1] It is best stored in a glovebox freezer at -35 °C to maintain its quality over long periods.[1]

  • Oxygen Sensitivity: The reaction is sensitive to oxygen.[1] While reagents can be weighed in the air, it is critical to remove all oxygen from the reaction flask. This can be achieved by using a glovebox or employing Schlenk techniques.[1]

  • Incomplete Starting Material Conversion: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting N-hydroxyacetamide.

Q2: The subsequent OCF3-migration step is proceeding slowly or not at all. What should I consider?

A2: The success of the thermally induced OCF3-migration is highly dependent on the electronic nature of the arene.

  • Reaction Temperature: Electron-deficient arenes require higher reaction temperatures to facilitate the formation of the nitrenium ion intermediate, which is a key step in the migration process.[1] For instance, while some substrates react at 120 °C, others may require temperatures up to 140 °C.[1]

  • Solvent Purity: The reaction is typically carried out in nitromethane.[1] Impure nitromethane can be explosive, so it is crucial to use a pure solvent and conduct the reaction behind a safety shield.[1]

Q3: I am observing the formation of unexpected side products. What are the likely side reactions?

A3: Side product formation can arise from several pathways:

  • Aniline Polymerization: Anilines are susceptible to oxidation, which can lead to the formation of dimers and polymers.[2]

  • Over-reduction: During the preparation of the N-aryl hydroxylamine precursor from a nitroarene, over-reduction can occur. Careful monitoring by TLC is essential to prevent this.[1]

  • para-Product Formation: While the OCF3 migration shows high ortho-selectivity, trace amounts of the para-substituted product can sometimes be detected.[1]

Q4: How can I improve the regioselectivity of the trifluoromethoxylation?

A4: The described two-step protocol inherently provides high ortho-selectivity.[3] If two non-identical ortho positions are available, the regiocontrol is generally low.[1] For direct C-H trifluoromethoxylation, directing group strategies can be employed to achieve regioselectivity, although this may require different reaction conditions and catalysts.[4]

Q5: Are there alternative reagents for trifluoromethoxylation?

A5: Yes, while Togni's reagent is common, other reagents have been developed. Umemoto's oxonium reagent can be used for direct electrophilic trifluoromethoxylation of phenols.[3] Silver-mediated oxidative cross-coupling reactions using CF3SiMe3 as a nucleophilic source also provide an alternative route.[3]

Data Presentation: Reaction Condition Optimization

The following table summarizes the reaction conditions for the OCF3-migration step for various substituted aniline derivatives, highlighting the impact of electronic effects on the required temperature.

EntrySubstrateProductTemperature (°C)Yield (%)
1Methyl 4-(N-(trifluoromethoxy)acetamido)benzoateMethyl 4-acetamido-3-(trifluoromethoxy)benzoate12085
24-Chloro-N-(trifluoromethoxy)acetanilide4-Chloro-2-(trifluoromethoxy)aniline12082
34-Bromo-N-(trifluoromethoxy)acetanilide4-Bromo-2-(trifluoromethoxy)aniline12080
44-Iodo-N-(trifluoromethoxy)acetanilide4-Iodo-2-(trifluoromethoxy)aniline12075
5Methyl 2-(N-(trifluoromethoxy)acetamido)benzoateMethyl 2-acetamido-6-(trifluoromethoxy)benzoate14065
64-Cyano-N-(trifluoromethoxy)acetanilide4-Cyano-2-(trifluoromethoxy)aniline14055

Data adapted from selected examples of trifluoromethoxylation of arenes.[1]

Experimental Protocols

Key Experiment: Two-Step Synthesis of ortho-Trifluoromethoxylated Anilines

This protocol describes the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate as a representative example.[1][5]

Step 1: O-Trifluoromethylation

  • Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), cesium carbonate (Cs2CO3, 10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.[1]

  • Add chloroform to the flask to achieve the desired concentration.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography (eluting with a gradient of hexanes:dichloromethane) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[1]

Step 2: Thermally Induced OCF3-Migration

  • Add the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and a magnetic stir bar to a pressure vessel.[1]

  • Add nitromethane (1.00 M).[1]

  • Seal the vessel with a screw cap and stir the reaction mixture at 120 °C behind a safety shield for the required time (typically 20 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of trifluoromethoxylated anilines.

TroubleshootingWorkflow start_node Start: Low Yield or No Product decision_node_1 decision_node_1 start_node->decision_node_1 Check Reaction Step decision_node decision_node process_node process_node end_node Successful Reaction process_node_1a process_node_1a decision_node_1->process_node_1a O-Trifluoromethylation process_node_2a process_node_2a decision_node_1->process_node_2a OCF3-Migration decision_node_1b decision_node_1b process_node_1a->decision_node_1b Investigate Cause decision_node_2b decision_node_2b process_node_2a->decision_node_2b Investigate Cause process_node_1c process_node_1c decision_node_1b->process_node_1c Reagent Quality process_node_1d process_node_1d decision_node_1b->process_node_1d Atmosphere process_node_1e process_node_1e decision_node_1b->process_node_1e Reaction Monitoring process_node_1f Use fresh Togni reagent. Store properly (-35°C). process_node_1c->process_node_1f Action process_node_1g Ensure inert atmosphere (Glovebox or Schlenk line). process_node_1d->process_node_1g Action process_node_1h Monitor by TLC for complete starting material consumption. process_node_1e->process_node_1h Action process_node_1f->end_node process_node_1g->end_node process_node_1h->end_node process_node_2c process_node_2c decision_node_2b->process_node_2c Temperature process_node_2d process_node_2d decision_node_2b->process_node_2d Solvent Quality process_node_2e process_node_2e decision_node_2b->process_node_2e Side Products process_node_2f Increase temperature for electron-deficient arenes (e.g., 140°C). process_node_2c->process_node_2f Action process_node_2g Use pure nitromethane. Work behind a safety shield. process_node_2d->process_node_2g Action process_node_2h Check for aniline polymerization. Optimize precursor synthesis to avoid impurities. process_node_2e->process_node_2h Action process_node_2f->end_node process_node_2g->end_node process_node_2h->end_node

A troubleshooting workflow for the synthesis of trifluoromethoxylated anilines.

References

Validation & Comparative

A Comparative Guide to the Characterization of 5-Bromo-2-(trifluoromethoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of positional isomers is of paramount importance. The spatial arrangement of functional groups on an aromatic ring, as seen in the isomers of 5-bromo-2-(trifluoromethoxy)aniline, can significantly influence the molecule's physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of the analytical techniques used to differentiate these isomers, supported by available experimental data and detailed protocols.

Physicochemical and Spectroscopic Data Comparison

The accurate identification of a specific isomer relies on a detailed analysis of its unique physical and spectral properties. The following tables summarize the key physicochemical and spectroscopic data for this compound and its related isomers. These differences are critical for the identification and separation of the individual isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound886762-08-9C₇H₅BrF₃NO256.02Light yellow to yellow liquid[1]Not availableNot availableNot available
4-Bromo-2-(trifluoromethoxy)aniline175278-09-8C₇H₅BrF₃NO256.02Not available98-100 / 15 mmHg[2]1.691[2]1.5130[2]
2-Bromo-5-(trifluoromethoxy)aniline887267-47-2C₇H₅BrF₃NO256.02Slightly pale yellow liquid[3]Not available1.71[3]1.51[3]
2-Bromo-4-(trifluoromethoxy)aniline175278-17-8C₇H₅BrF₃NO256.02Not available209 (lit.)[3]1.693[3]1.504[3]
2-Bromo-5-(trifluoromethyl)aniline454-79-5C₇H₅BrF₃N240.02Liquid[4]Not available1.675[4]1.522[4]
4-Bromo-2-(trifluoromethyl)aniline445-02-3C₇H₅BrF₃N240.02Not available84-86 / 5 mmHg[5]1.71[5]1.532[5]
4-Bromo-3-(trifluoromethyl)aniline393-36-2C₇H₅BrF₃N240.02Not availableNot availableNot availableNot available
3-Bromo-5-(trifluoromethyl)aniline54962-75-3C₇H₅BrF₃N240.02Not availableNot availableNot availableNot available

Table 2: Spectroscopic Data of this compound and its Isomers

Isomer Name¹H NMR (δ, ppm, Solvent)¹³C NMR (δ, ppm, Solvent)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compoundData not readily availableData not readily availableData not readily availableData not readily available
4-Bromo-2-(trifluoromethoxy)anilineData not readily availableData not readily availableData not readily availableData not readily available
2-Bromo-5-(trifluoromethoxy)anilineData not readily availableData not readily availableData not readily availableData not readily available
2-Bromo-4-(trifluoromethoxy)anilineData not readily availableData not readily availableData not readily availableData not readily available
2-Bromo-5-(trifluoromethyl)anilineSpectra available on SpectraBase (CDCl₃, DMSO-d₆)[6]Spectra available on SpectraBase (CDCl₃, DMSO-d₆)[6]N-H stretching, C-F stretching, C-Br stretching[2]Molecular ion (M⁺) peak as a doublet (m/z 238, 240)[2]
4-Bromo-2-(trifluoromethyl)anilineData not readily availableData not readily availableData not readily availableData not readily available
4-Bromo-3-(trifluoromethyl)anilineData not readily availableData not readily availableData not readily availableData not readily available
3-Bromo-5-(trifluoromethyl)anilineData not readily availableData not readily availableSpectra available from Bruker Tensor 27 FT-IR (Neat)[2]Characteristic isotopic pattern for bromine[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to elucidate the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly dependent on the positions of the bromine and trifluoromethoxy groups.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H stretching of the amine group (typically a doublet around 3300-3500 cm⁻¹), C-O stretching of the trifluoromethoxy group, and C-Br stretching. The fingerprint region (<1500 cm⁻¹) will show unique patterns for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the aniline isomer in a volatile solvent such as dichloromethane or methanol.

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Operate in split or splitless mode at a temperature that ensures volatilization without degradation.

    • Oven Program: A temperature gradient is typically used to ensure good separation of the isomer from any impurities.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions.

  • Data Analysis: The retention time from the GC will be characteristic of the specific isomer. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). The fragmentation pattern can provide further structural confirmation.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound isomers is not extensively available in the public domain, halogenated anilines as a class have been investigated for various biological activities.

  • Antimicrobial and Antibiofilm Activity: Halogenated anilines have demonstrated efficacy against various pathogens, including uropathogenic Escherichia coli and ESKAPE pathogens.[7] Their mechanism of action may involve the inhibition of adenylate cyclase.[7]

  • Enzyme Inhibition: Certain halogenated aniline derivatives have been shown to inhibit human cytochrome P450 enzymes, such as CYP2E1.[6] The position and nature of the halogen substituents significantly influence the inhibitory activity.[6]

  • Drug Development Precursors: Substituted anilines are fundamental building blocks in the synthesis of numerous pharmaceutical compounds. The trifluoromethoxy group is often incorporated to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[5]

Given the role of substituted anilines in drug discovery, a potential signaling pathway that could be modulated by these compounds is the receptor tyrosine kinase (RTK) pathway. Many small molecule inhibitors targeting RTKs, which are crucial for cell proliferation and survival, contain an aniline core.

Visualizations

Experimental Workflow for Isomer Characterization

Experimental_Workflow Experimental Workflow for Isomer Characterization cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_spectroscopy cluster_data Data Analysis and Identification Synthesis Synthesis of Isomer Mixture Purification Purification (e.g., Column Chromatography) Synthesis->Purification Physicochemical Physicochemical Analysis (MP, BP, RI) Purification->Physicochemical Spectroscopic Spectroscopic Analysis Purification->Spectroscopic Identification Isomer Identification Physicochemical->Identification NMR NMR (¹H, ¹³C) Spectroscopic->NMR IR FTIR Spectroscopic->IR MS GC-MS Spectroscopic->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Data_Analysis->Identification

Caption: A general experimental workflow for the synthesis, purification, and characterization of aniline isomers.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Hypothetical Inhibition of a Receptor Tyrosine Kinase Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Aniline_Isomer Bromo-trifluoromethoxy-aniline Isomer Aniline_Isomer->RTK Inhibits

References

Differentiating Bromo-Trifluoromethyl-Aniline Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and separation of bromo-trifluoromethyl-aniline isomers are critical, as the position of the bromo and trifluoromethyl groups on the aniline ring can significantly impact a molecule's chemical properties, biological activity, and safety profile.[1] This guide provides a comprehensive comparison of key analytical techniques for the characterization of these isomers, supported by experimental data and detailed protocols.

The differentiation of positional isomers of bromo-trifluoromethyl-aniline presents a significant analytical challenge due to their identical mass and often similar physicochemical properties. However, subtle differences in polarity, volatility, and the electronic environment of the nuclei can be exploited by various analytical methods for their successful separation and identification. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Techniques

The choice of analytical technique for bromo-trifluoromethyl-aniline isomers depends on the specific analytical goal, such as purity assessment, impurity identification, or structural elucidation of a single isomer.[2]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis.High separation efficiency for volatile compounds, definitive identification through mass spectra.[2]Requires analytes to be volatile and thermally stable.Purity analysis of volatile isomers, identification of volatile impurities.[2]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity differences through partitioning between a stationary and mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones; excellent quantitative precision.[2]Lower separation efficiency for some closely related isomers compared to GC.Routine quality control, purity analysis, and preparative separation of isomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Unambiguous structure elucidation, differentiation of isomers based on chemical shifts and coupling constants.[1][3]Lower sensitivity compared to MS, requires higher sample concentrations.Definitive structural confirmation of isolated isomers.

Physicochemical Properties of Bromo-trifluoromethyl-aniline Isomers

Understanding the physicochemical properties of the isomers is fundamental to developing appropriate analytical methods. The melting point, boiling point, and polarity will influence the choice of chromatographic conditions.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-Bromo-5-(trifluoromethyl)aniline454-79-5C₇H₅BrF₃N240.02White to light yellow crystalline powder47-49
3-Bromo-5-(trifluoromethyl)aniline54962-75-3C₇H₅BrF₃N240.02LiquidNot readily available
4-Bromo-2-(trifluoromethyl)aniline50825-36-0C₇H₅BrF₃N240.02Not readily availableNot readily available
4-Bromo-3-(trifluoromethyl)aniline393-36-2C₇H₅BrF₃N240.02Light yellow to brown crystalline solid39-42
2-Bromo-4-(trifluoromethyl)aniline401-84-3C₇H₅BrF₃N240.02Off-white to light yellow powder48-52

Data compiled from available public sources.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful separation and identification of bromo-trifluoromethyl-aniline isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile bromo-trifluoromethyl-aniline isomers.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[4]

2. GC Method:

  • Injector: Set the injector temperature to 250 °C.[4]

  • Column: Use a capillary column suitable for separating aromatic isomers, such as a 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase.[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry Method:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the compound and its fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to the bromo-trifluoromethyl-aniline isomer in the total ion chromatogram. Analyze the mass spectrum for that peak, noting the molecular ion (M⁺) and the characteristic isotopic pattern of bromine (M⁺ and M⁺+2 peaks with approximately 1:1 intensity).[1] Analyze the fragmentation pattern to differentiate between isomers.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity analysis and separation of bromo-trifluoromethyl-aniline isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.[2]

2. HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape and ionization for LC-MS.

    • Gradient Program: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

3. Data Analysis:

  • The purity of the sample is calculated using the area normalization method from the resulting chromatogram.[2] Retention times will differ between isomers based on their polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for structural elucidation of a bromo-trifluoromethyl-aniline isomer.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][3]

2. NMR Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR: Acquire spectra with a spectral width of 10-15 ppm.

  • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 200-250 ppm.

  • ¹⁹F NMR: Acquire spectra with an appropriate spectral width, referenced to an external standard.[1]

3. Data Analysis:

  • Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra to determine the substitution pattern on the aromatic ring and confirm the isomeric structure.[1]

Visualizing Analytical Workflows

Diagrams created using Graphviz illustrate the logical flow of experiments for the separation and identification of bromo-trifluoromethyl-aniline isomers.

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Analysis & Identification cluster_result Result Sample Mixture of Isomers Chromatography Chromatography (GC or HPLC) Sample->Chromatography MS Mass Spectrometry (MS) Chromatography->MS Online NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chromatography->NMR Offline (Fraction Collection) FTIR FTIR Spectroscopy Chromatography->FTIR Offline (Fraction Collection) Identification Isomer Identification MS->Identification NMR->Identification FTIR->Identification

Caption: Experimental workflow for the separation and identification of isomers.

logical_workflow cluster_data Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation H_NMR ¹H NMR Analyze_Shifts Analyze Chemical Shifts H_NMR->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants H_NMR->Analyze_Coupling C_NMR ¹³C NMR C_NMR->Analyze_Shifts F_NMR ¹⁹F NMR F_NMR->Analyze_Shifts MS_data Mass Spectrometry Analyze_Fragments Analyze Fragmentation MS_data->Analyze_Fragments Analyze_Isotopes Analyze Isotopic Pattern MS_data->Analyze_Isotopes Determine_Substitution Determine Substitution Pattern Analyze_Shifts->Determine_Substitution Analyze_Coupling->Determine_Substitution Confirm_Structure Confirm Molecular Formula & Structure Analyze_Fragments->Confirm_Structure Analyze_Isotopes->Confirm_Structure Determine_Substitution->Confirm_Structure

Caption: Logical workflow for the structural elucidation of a single isomer.

References

Reactivity Face-Off: Iodoanilines vs. Bromoanilines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine versus bromine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations. This guide provides an objective comparison of the reactivity of iodo- and bromoanilines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, supported by experimental data and detailed protocols.

The enhanced reactivity of iodoanilines over their bromo- counterparts is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the crucial oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles. The general order of reactivity for aryl halides in palladium-catalyzed reactions is Ar-I > Ar-Br > Ar-Cl. This principle allows for chemoselective couplings in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent reactions.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, directly comparing the performance of iodo- and bromoanilines in key cross-coupling reactions under similar conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C-C bonds. Generally, iodoanilines exhibit higher reactivity, allowing for milder reaction conditions and shorter reaction times.

Aryl HalideBoronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
4-IodoanilinePhenylboronic acidPd(OAc)₂ / SPhosToluene, K₃PO₄, 100 °C, 1 h~95%(Representative)
4-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosToluene, K₃PO₄, 100 °C, 18 h85%
4-IodoanisolePhenylboronic acidPd/CDMF, K₂CO₃, Microwave, 90 minHigh
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂aq. DMF, K₂CO₃, 80 °C, 1 h98%

Note: The data presented is a compilation from different sources that utilized similar reaction conditions to provide a meaningful comparison. Direct, side-by-side experimental comparisons under identical conditions are not always available in the published literature.

Buchwald-Hartwig Amination

In C-N bond formation via Buchwald-Hartwig amination, the higher reactivity of iodoanilines enables reactions to proceed at lower temperatures or with lower catalyst loadings compared to bromoanilines.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃Water50-High
BromobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃Water80-High
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24(Typical)
3-BromoanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-1102-24(Typical)

Note: The data illustrates the general trend of higher reactivity for iodo-aromatics, allowing for milder reaction conditions.

Heck Coupling

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also demonstrates the superior reactivity of iodoanilines.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-dimethyl-4-iodoanilineAcrylonitrilePd/CNaOAcDMA14020Quantitative
2,6-dimethyl-4-bromoanilineAcrylonitrilePd/CNaOAcDMA14020Low Conversion
2,6-dimethyl-4-bromoanilineAcrylonitrilePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA14020High Conversion

Note: The data for the Heck coupling of 2,6-dimethyl-4-haloanilines shows that while the iodoaniline reacts readily with a heterogeneous Pd/C catalyst, the bromoaniline requires a more active homogeneous catalyst system to achieve high conversion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Haloaniline

Materials:

  • Haloaniline (e.g., 4-iodoaniline or 4-bromoaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the haloaniline, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Haloaniline

Materials:

  • Haloaniline (e.g., 4-iodoaniline or 4-bromoaniline) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the haloaniline, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Catalytic Cycle and Workflow

Cross_Coupling_Cycle Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (X = I, Br) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (e.g., with Ar'B(OH)₂ / Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Haloaniline, Coupling Partner, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The choice between an iodo- or bromoaniline in cross-coupling reactions is a trade-off between reactivity, selectivity, and cost. Iodoanilines are the more reactive coupling partners due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. This makes them ideal for reactions requiring mild conditions, low catalyst loadings, or high chemoselectivity in the presence of other halides. Conversely, bromoanilines are often more cost-effective and readily available, making them a practical choice for large-scale synthesis, provided that the potentially more forcing conditions required for their activation are tolerable. For drug development professionals and scientists working on complex syntheses, understanding these reactivity differences is crucial for designing efficient and robust synthetic routes.

A Comparative Guide to 5-Bromo-2-(trifluoromethoxy)aniline and Other Halogenated Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are fundamental building blocks in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of pharmaceuticals and agrochemicals. The nature and position of halogen substituents, along with other functional groups, profoundly influence the molecule's physicochemical properties, reactivity, and metabolic stability. This guide provides an objective comparison of 5-Bromo-2-(trifluoromethoxy)aniline against other common halogenated anilines, supported by experimental data, to aid in the strategic selection of intermediates for drug development programs.

The inclusion of a trifluoromethoxy (-OCF3) group, as seen in this compound, is a popular strategy in drug design. This group is known to enhance metabolic stability due to the strength of the C-F bonds and increase lipophilicity, which can improve membrane permeability and bioavailability.[1][2][3]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of an aniline building block, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its behavior in both synthetic reactions and biological systems. The table below summarizes key properties for this compound and two common comparators: 4-Bromoaniline and 4-Chloroaniline. The electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the basicity (lower the pKa) of the aniline nitrogen compared to simpler halogenated anilines.

PropertyThis compound4-Bromoaniline4-Chloroaniline
CAS Number 886762-08-9106-40-1[4]106-47-8[5]
Molecular Weight 256.02 g/mol [6]172.02 g/mol [4]127.57 g/mol [5]
Physical Form Light yellow to yellow liquidBrown/white crystalline solid[4][7]Beige to brown crystalline solid[5]
pKa (conjugate acid) No experimental data available (Predicted to be lower than 3.8)3.86 (at 25°C)[4][8]4.15 (at 25°C)[5][9]
logP 3.1 (Computed XLogP3)[6]2.26[8]1.83[5][10]
Melting Point N/A (Liquid)[11]66-66.5 °C[12]67-70 °C[5]
Boiling Point N/A~226 °C[4]232 °C[5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

A primary application of halogenated anilines in drug synthesis is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The reactivity of the aryl halide is paramount to the success of these transformations and generally follows the trend I > Br > Cl, which correlates with the carbon-halogen bond dissociation energy.[13][14]

Aryl chlorides are typically the most challenging substrates due to the strength of the C-Cl bond, often requiring more forcing conditions or specialized, highly active catalyst systems.[14][15] In contrast, aryl bromides offer a good balance of reactivity and stability, making them widely used. The presence of the strongly electron-withdrawing -OCF3 group in this compound can influence the oxidative addition step, a critical part of the catalytic cycle.

The following table presents representative yields for Suzuki-Miyaura coupling reactions. Note that direct comparison is challenging as reaction conditions vary between studies.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoaniline 4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O80198%[13]
4-Bromoaniline Phenylboronic acidPd-Polymer HybridK₃PO₄Toluene/H₂O7012~70%[16]
4-Chloroaniline Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95% (representative)
2-Bromo-5-(trifluoromethyl)aniline (4-methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~85% (representative)

Yields for 4-Chloroaniline and 2-Bromo-5-(trifluoromethyl)aniline are based on optimized, representative protocols for these classes of compounds, as direct comparative studies under identical conditions are scarce.[15][17]

Biological Activity and Applications in Drug Discovery

Halogenated anilines are precursors to a multitude of bioactive molecules. The aniline moiety provides a key hydrogen bond donor and a site for further functionalization, while the halogen atoms can form halogen bonds, modulate electronics, and block sites of metabolism.[18][19]

  • Trifluoromethoxy Group (-OCF3): This group acts as a "lipophilic hydrogen bond acceptor" and is highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] Its incorporation can prolong a drug's half-life and improve its pharmacokinetic profile.[2][3] Molecules containing the trifluoromethoxy aniline scaffold are explored as anticancer agents, neuroprotective agents, and kinase inhibitors.[15][20]

  • Bromo and Chloro Groups: These halogens are frequently used to fill hydrophobic pockets in target proteins and can form halogen bonds, which are increasingly recognized for their role in enhancing binding affinity.[21][22] They also serve as synthetic handles for late-stage functionalization.

The diagram below illustrates a generic Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in oncology. Many kinase inhibitors that modulate this pathway incorporate halogenated aniline scaffolds, such as Lapatinib, which is synthesized from 3-chloro-4-fluoroaniline.[15]

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Kinase Inhibitor (Derived from Halogenated Aniline) Inhibitor->RAF Inhibits Inhibitor->MEK

Generic MAPK signaling pathway targeted by kinase inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for various halogenated anilines.

This protocol is a general procedure for coupling an aryl bromide (e.g., 4-Bromoaniline) with an arylboronic acid.[13][16]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Place a magnetic stir bar in the flask and seal it with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Via syringe, add degassed DMF (4 mL) and degassed water (1 mL).

  • Add the Palladium(II) Acetate catalyst to the stirring mixture under a positive flow of inert gas.

  • Attach a condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 1-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

The workflow for this common synthetic procedure is visualized below.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, & Base in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill N2) reagents->inert solvent Add Degassed Solvent (e.g., DMF/H2O) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst react Heat Reaction Mixture (e.g., 80-100 °C) catalyst->react monitor Monitor Progress by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Structure-Property Relationships

The electronic properties of substituents on the aniline ring directly impact both basicity (pKa) and reactivity in catalysis. Understanding these relationships is key to selecting the right building block.

Structure_Property_Relationships Aniline Aniline Core pKa Basicity (pKa) Aniline->pKa Reactivity Pd Coupling Reactivity (Oxidative Addition) Aniline->Reactivity EDG Electron-Donating Group (e.g., -OCH3, -CH3) EDG->pKa Increases (More Basic) EDG->Reactivity Decreases (Slower Reaction) EWG Electron-Withdrawing Group (e.g., -Br, -Cl, -OCF3, -NO2) EWG->pKa Decreases (Less Basic) EWG->Reactivity Increases (Faster Reaction)

Influence of substituents on key aniline properties.

Conclusion

This compound is a valuable, modern building block for drug discovery that combines the reliable reactivity of a bromoaniline with the beneficial pharmacokinetic properties conferred by a trifluoromethoxy group. While its basicity is lower than that of simpler analogs like 4-bromoaniline and 4-chloroaniline, its reactivity in palladium-catalyzed coupling is robust. The higher lipophilicity and metabolic stability it imparts make it an attractive choice for programs aiming to optimize drug candidates for improved in vivo performance. The selection between this and other halogenated anilines will ultimately depend on the specific synthetic strategy and the desired properties of the final target molecule.

References

A Comparative Spectroscopic Analysis of Trifluoromethoxy Aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-trifluoromethoxy aniline, complete with experimental data and protocols.

The positional isomerism of the trifluoromethoxy group on the aniline ring significantly influences the molecule's electronic environment, which is reflected in its spectroscopic data. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and materials science. This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for 2-(trifluoromethoxy)aniline, 3-(trifluoromethoxy)aniline, and 4-(trifluoromethoxy)aniline.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three isomers of trifluoromethoxy aniline.

¹H NMR Data (CDCl₃)
IsomerPositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2- Aromatic H6.80-7.25m-
NH₂3.95br s-
3- Aromatic H6.60-7.20m-
NH₂3.75br s-
4- [1]Aromatic H (A)6.983d8.8
Aromatic H (B)6.575d8.8
NH₂ (C)3.59br s-
¹³C NMR Data (CDCl₃)
IsomerC1 (C-NH₂)C2C3C4C5C6OCF₃
2- ~144~138 (C-OCF₃)~119~127~118~121~121 (q)
3- ~147~112~150 (C-OCF₃)~112~130~117~121 (q)
4- [2]~142~122~115~143 (C-OCF₃)~115~122~121 (q)
¹⁹F NMR Data (CDCl₃)
IsomerChemical Shift (δ) ppm
2- ~ -58.0
3- ~ -57.8
4- ~ -58.5
IR Spectroscopy Data (liquid film/neat)
IsomerN-H Stretching (cm⁻¹)C-O Stretching (cm⁻¹)C-F Stretching (cm⁻¹)Aromatic C=C Stretching (cm⁻¹)
2- ~3400, 3300~1250~1160~1620, 1510
3- [3]~3430, 3350~1260~1170~1620, 1590
4- [4]~3420, 3340~1255~1165~1615, 1510
Mass Spectrometry Data (EI)
IsomerMolecular Ion (M⁺, m/z)Major Fragment Ions (m/z)
2- 177108, 80, 52
3- [3]177108, 80, 52
4- [1][4]177108, 80, 52

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the trifluoromethoxy aniline isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy : Spectra were acquired on a 400 MHz spectrometer. Data were collected with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy : Spectra were recorded at 100 MHz with proton decoupling. A spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used.

  • ¹⁹F NMR Spectroscopy : Spectra were obtained at 376 MHz without proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation : A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A total of 16 scans were averaged to obtain the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Ionization : Electron ionization (EI) was performed at 70 eV.

  • Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of trifluoromethoxy aniline isomers.

Spectroscopic_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Comparison Isomer_2 2-Trifluoromethoxy aniline NMR NMR (¹H, ¹³C, ¹⁹F) Isomer_2->NMR IR IR Isomer_2->IR MS Mass Spec. Isomer_2->MS Isomer_3 3-Trifluoromethoxy aniline Isomer_3->NMR Isomer_3->IR Isomer_3->MS Isomer_4 4-Trifluoromethoxy aniline Isomer_4->NMR Isomer_4->IR Isomer_4->MS NMR_Data Chemical Shifts (δ) Coupling Const. (J) NMR->NMR_Data IR_Data Vibrational Freq. (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation MS->MS_Data Comparison Comparative Tables & Interpretation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

A Comparative Guide to the GC-MS Analysis of 5-Bromo-2-(trifluoromethoxy)aniline and its Potential Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is crucial for ensuring the purity, efficacy, and safety of synthesized compounds. 5-Bromo-2-(trifluoromethoxy)aniline is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for monitoring reactions involving this and similar substituted anilines.[3]

This guide provides a comparative overview of the GC-MS analysis of this compound and its potential reaction products, alongside alternative analytical methods. It includes detailed experimental protocols and data presentation to support researchers in their analytical workflow.

Comparison of Analytical Techniques

While GC-MS is a robust technique for analyzing halogenated anilines, other methods can also be employed, each with its own advantages and limitations. The choice of technique often depends on the specific analyte properties, the complexity of the sample matrix, and the required sensitivity.

Analytical Technique Principle Advantages Limitations Typical Application
GC-MS Separates compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio.High resolution for complex mixtures, excellent for volatile and semi-volatile compounds, provides structural information from fragmentation patterns.[4]Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes.[5]Analysis of reaction mixtures, impurity profiling, identification of unknown products.
LC-MS/MS Separates compounds based on their affinity for the stationary and mobile phases, followed by tandem mass spectrometry.Suitable for a wide range of compounds, including non-volatile and thermally labile ones, high sensitivity and selectivity.[6]Can be more complex to develop methods for, potential for matrix effects.Quantification of trace levels of anilines and their metabolites in biological and environmental samples.[6]
NMR Spectroscopy Uses the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural elucidation, non-destructive.[3]Lower sensitivity compared to MS techniques, not suitable for complex mixture analysis without prior separation.Structural confirmation of isolated reaction products.
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.Fast and simple analysis, good for identifying functional groups.[3]Provides limited structural information, not suitable for complex mixture analysis.Monitoring the progress of a reaction by observing the appearance or disappearance of functional group absorptions.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of a reaction mixture containing this compound is provided below. This protocol is a general guideline and may require optimization based on the specific reaction products and available instrumentation.

1. Sample Preparation

  • Reaction Quenching: The reaction is first quenched by the addition of a suitable reagent (e.g., water or a buffered solution).

  • Extraction: The organic products are extracted from the aqueous phase using an appropriate solvent such as dichloromethane or ethyl acetate. This step is repeated 2-3 times to ensure complete extraction. The organic layers are then combined.

  • Drying: The combined organic extract is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

  • Filtration and Concentration: The dried extract is filtered, and the solvent is carefully evaporated under reduced pressure to concentrate the sample.

  • Derivatization (Optional): For certain aniline derivatives, derivatization might be necessary to improve their volatility and thermal stability.[5] However, for many halogenated anilines, this step is not required.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis

The identification of compounds is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST). The retention times of the peaks can also be compared with those of known standards for confirmation. Quantification can be performed using an internal or external standard method.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical approach to structural elucidation of a reaction product.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Injection Sample Injection Concentration->Injection Analysis Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Data Acquisition MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Database Library Search MassSpectra->LibrarySearch Identification Compound Identification LibrarySearch->Identification Quantification Quantification Identification->Quantification

GC-MS Experimental Workflow.

logical_relationship cluster_reaction Reaction Analysis cluster_analysis Analytical Data cluster_elucidation Structural Elucidation Reactant Starting Material This compound Product Unknown Reaction Product Reactant->Product Chemical Reaction GCMS GC-MS Data (Retention Time, m/z, Fragmentation) Product->GCMS NMR NMR Data (Chemical Shifts, Coupling) Product->NMR FTIR FTIR Data (Functional Groups) Product->FTIR MolecularFormula Determine Molecular Formula GCMS->MolecularFormula Connectivity Determine Connectivity NMR->Connectivity FunctionalGroups Identify Functional Groups FTIR->FunctionalGroups FinalStructure Propose Structure MolecularFormula->FinalStructure FunctionalGroups->FinalStructure Connectivity->FinalStructure

Logical Workflow for Structural Elucidation.

References

validation of synthesis pathways for trifluoromethoxylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethoxy (-OCF3) group is a crucial strategy in the development of pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of molecules. However, the synthesis of trifluoromethoxylated compounds presents unique challenges. This guide provides a comparative overview of the three primary synthetic pathways—electrophilic, nucleophilic, and radical—offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their specific needs.

Comparison of Synthesis Pathways

The choice of trifluoromethoxylation strategy is highly dependent on the substrate, desired product, and tolerance for various reaction conditions. Below is a summary of the key features of each pathway.

PathwayReagents/Key FeaturesSubstrate ScopeAdvantagesDisadvantages
Electrophilic Togni's Reagents, Umemoto's ReagentsPhenols, Alcohols, N-Aryl-N-hydroxylamines[1][2]Generally good yields for activated substrates.Reagents can be expensive; may require harsh conditions or be sensitive to moisture.[3]
Nucleophilic AgOCF3, CsOCF3, TMSCF3 with a fluoride sourceAryl halides, Aryl boronic acids, Aryl stannanes, Alkyl halides[1][4]Effective for pre-functionalized substrates.Often requires stoichiometric amounts of metal salts (e.g., silver), which can be costly and difficult to remove.[3]
Radical Photoredox catalysts (e.g., Ru(bpy)3Cl2) with a CF3 source, Bis(trifluoromethyl)peroxide (BTMP)Unactivated arenes, Heterocycles, Alkenes[5][6]Excellent for late-stage functionalization of complex molecules and unactivated C-H bonds.Can sometimes lead to mixtures of regioisomers; may require specialized photochemical equipment.[7]

Quantitative Data on Substrate Scope and Yields

The following tables provide a comparative look at the yields obtained for different substrate classes using various trifluoromethoxylation methods.

Table 1: Trifluoromethoxylation of Aromatic and Heteroaromatic Compounds
Substrate TypeMethodReagent/CatalystYield (%)Reference
Electron-Rich PhenolsElectrophilicUmemoto's ReagentHigh[1]
Electron-Poor PhenolsElectrophilicTogni's Reagent42-77[1]
Electron-Rich ArenesRadical (Photoredox)Ru(bpy)3(PF6)2 / CF3SO2Cl70-84[5]
Electron-Poor ArenesRadical (Photoredox)Ru(bpy)3(PF6)2 / BTMPModerate to Good (up to 81%)[6]
Heterocycles (Pyridines)Radical (TEMPO-catalyzed)BTMPModerate to Good[6]
Aryl Boronic AcidsNucleophilicAgOCF3Varies[1]
N-Aryl-N-hydroxylaminesElectrophilic/RadicalTogni's ReagentModerate to Good[1]
Table 2: Trifluoromethoxylation of Aliphatic Compounds
Substrate TypeMethodReagent/CatalystYield (%)Reference
Primary Alkyl BromidesNucleophilicTFBO / Cs2CO349-98[4]
Secondary Alkyl BromidesNucleophilicAgOCF3Low[1]
AlcoholsElectrophilicUmemoto's ReagentHigh[1]
AlcoholsElectrophilicTogni's Reagent / Zn(NTf2)2High[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these synthetic pathways. Below are representative protocols for each of the three major trifluoromethoxylation strategies.

Protocol 1: Electrophilic Trifluoromethoxylation of a Phenol using a Togni-type Reagent

This procedure is a general representation of an electrophilic trifluoromethoxylation of a phenol.

Materials:

  • Phenol substrate (1.0 equiv)

  • Togni's Reagent II (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (0.1 equiv)

  • Chloroform (CHCl3), anhydrous

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate, Togni's Reagent II, and cesium carbonate.

  • Add anhydrous chloroform via syringe to the desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.[3]

Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide

This protocol describes a silver-free nucleophilic trifluoromethoxylation of an unactivated alkyl halide.

Materials:

  • Alkyl bromide (1.0 equiv)

  • (E)-O-trifluoromethyl-benzaldoxime (TFBO) (5.0 equiv)

  • Cesium Carbonate (Cs2CO3) (3.5 equiv)

  • Dimethylacetamide (DMA)

Procedure:

  • In a reaction vessel, combine the alkyl bromide, TFBO, and cesium carbonate.

  • Add dimethylacetamide to the desired concentration.

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Stir the reaction for the required time, monitoring by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the trifluoromethoxylated product.[4]

Protocol 3: Radical Trifluoromethoxylation of an Arene via Photoredox Catalysis

This procedure outlines a general method for the C-H trifluoromethoxylation of an unactivated arene using a photoredox catalyst.

Materials:

  • Arene substrate (1.0 equiv)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)3]Cl2·6H2O) (1-2 mol%)

  • Triflyl chloride (CF3SO2Cl) (1-4 equiv)

  • Potassium phosphate, dibasic (K2HPO4) (3.0 equiv)

  • Acetonitrile (degassed)

Procedure:

  • In an oven-dried vial, combine the arene, [Ru(bpy)3]Cl2·6H2O, and K2HPO4.

  • Add degassed acetonitrile to the desired concentration (e.g., 0.125 M).

  • Seal the vial and degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Add triflyl chloride via syringe.

  • Place the reaction vial in close proximity to a visible light source (e.g., a 26 W compact fluorescent light bulb) and stir at room temperature.

  • After 24 hours, or upon completion as indicated by TLC or LC-MS, dilute the reaction mixture with water.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Synthesis Pathway Decision Workflow

The selection of an appropriate synthesis pathway is a critical step in the successful preparation of trifluoromethoxylated compounds. The following diagram illustrates a decision-making workflow to guide researchers in choosing the most suitable method based on the starting material and desired outcome.

Synthesis_Pathway_Validation start Starting Material phenol Phenol / Alcohol start->phenol  -OH group aryl_halide Aryl Halide / Boronic Acid start->aryl_halide  -X, -B(OH)2 unactivated_arene Unactivated Arene / Heterocycle start->unactivated_arene  C-H bond alkyl_halide Alkyl Halide start->alkyl_halide  Alkyl-X electrophilic Electrophilic Pathway phenol->electrophilic nucleophilic Nucleophilic Pathway aryl_halide->nucleophilic radical Radical Pathway unactivated_arene->radical alkyl_halide->nucleophilic reagent_electro Togni or Umemoto Reagent electrophilic->reagent_electro reagent_nucleo_aryl AgOCF3 or similar nucleophilic->reagent_nucleo_aryl for Aryls reagent_nucleo_alkyl TFBO or similar nucleophilic->reagent_nucleo_alkyl for Alkyls reagent_radical Photoredox Catalyst + CF3 Source radical->reagent_radical

Caption: Decision workflow for selecting a trifluoromethoxylation pathway.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning reaction is integral to the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst, which influences reaction yields, times, and selectivity.[2] This guide provides a comparative overview of common palladium catalysts, supported by experimental data, to aid researchers in catalyst selection and methods development.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] This step is often the rate-determining step in the catalytic cycle.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) undergoes transmetalation with the Pd(II) complex. This involves the transfer of the R² group from boron to palladium, displacing the halide.[6][7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][7]

Suzuki_Miyaura_Mechanism cluster_cycle pd0 Pd(0)L₂ oxidative_addition R¹-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition transmetalation R¹-Pd(II)L₂-R² oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product boronate_salt X-B(OR)₂ transmetalation->boronate_salt aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and associated ligands is crucial for the success of a Suzuki-Miyaura reaction. Ligands stabilize the palladium center, enhance its reactivity, and influence the efficiency of the catalytic cycle.[1] Below is a comparison of several commonly used palladium catalyst systems.

Catalyst SystemKey Features & Applications
Pd(PPh₃)₄ One of the earliest and most common catalysts.[8] It is a Pd(0) complex, requiring no in situ reduction. Generally effective for a range of aryl bromides and iodides.[8][9]
Pd(dppf)Cl₂ A robust and versatile Pd(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides stability and is effective for a broad range of substrates, including some challenging couplings.[10]
Pd(OAc)₂ / Buchwald Ligands Palladium(II) acetate is a common Pd(II) source used with bulky, electron-rich phosphine ligands developed by Stephen Buchwald, such as SPhos and XPhos.[1] These systems exhibit high reactivity and are particularly effective for coupling sterically hindered substrates and aryl chlorides.
PEPPSI™ Catalysts Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) catalysts are highly stable Pd(II)-NHC (N-heterocyclic carbene) complexes. They offer excellent reactivity and are often used for challenging transformations.[5]
Quantitative Catalyst Performance Data

The following table summarizes performance data for different palladium catalysts in the Suzuki-Miyaura coupling of various substrates. It is important to note that direct comparison can be challenging as reaction conditions vary across different studies.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865
Pd(dppf)Cl₂ (5 mol%)5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801885
Pd₂(dba)₃ (1 mol% Pd) / SPhos (2.2 mol%)4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100298
Pd(OAc)₂ (0.5 mol%)Aryl HalideArylboronic Acid-WEBRT--
Pd(PPh₃)₄ (1.5 mol%)5,7-dibromoindolePhenylboronic acid-Water--up to 91

Data compiled from multiple sources for illustrative purposes. Conditions and substrates are not identical across all entries, preventing direct quantitative comparison.

Experimental Protocols

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction is presented below. This protocol should be optimized for specific substrates and catalysts.

Experimental_Workflow setup Reaction Setup inert Inert Atmosphere setup->inert reagents Add Reagents inert->reagents solvent Add Degassed Solvent reagents->solvent reaction Reaction Execution solvent->reaction heating Heat and Stir reaction->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring workup Work-up monitoring->workup quench Cool and Quench workup->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography) dry->purify

Figure 2. General workflow for a Suzuki-Miyaura experiment.
Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalytic system.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.[11]

This guide provides a foundational understanding of palladium catalyst selection for Suzuki-Miyaura reactions. For novel or challenging substrates, screening of different catalysts, ligands, bases, and solvents is often necessary to achieve optimal results.

References

A Comparative Guide to the Metabolic Stability of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, optimizing a compound's metabolic stability is a critical hurdle in the drug discovery and development pipeline. A key strategy employed by medicinal chemists to enhance this property is the incorporation of a trifluoromethoxy (-OCF₃) group. This guide provides an objective comparison of the metabolic stability of trifluoromethoxy-containing compounds against their non-fluorinated analogs, supported by a summary of experimental data and detailed methodologies.

The trifluoromethoxy group is increasingly utilized as a bioisostere for the methoxy (-OCH₃) group to address metabolic liabilities.[1][2] The rationale for this substitution lies in the unique physicochemical properties of the -OCF₃ moiety. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms render the trifluoromethoxy group significantly more resistant to enzymatic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2]

The Trifluoromethoxy Advantage in Metabolic Stability

The introduction of a trifluoromethoxy group can profoundly influence a molecule's pharmacokinetic profile. Compared to a methoxy group, the -OCF₃ group offers several advantages:

  • Enhanced Resistance to Oxidation: The primary metabolic pathway for methoxy-containing compounds is often O-demethylation, a process initiated by CYP-mediated oxidation of the methyl group. The high strength of the C-F bonds in the trifluoromethoxy group makes it significantly less susceptible to this oxidative cleavage.[1][2]

  • Steric Hindrance: The trifluoromethoxy group is sterically bulkier than a methoxy group. This increased size can hinder the access of metabolizing enzymes to the ether oxygen and adjacent sites on the molecule, further contributing to its metabolic stability.[1]

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can deactivate adjacent aromatic rings, making them less prone to oxidative metabolism by CYP enzymes.[3]

These attributes collectively lead to a decreased rate of metabolic clearance, which can translate to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile for drug candidates.[1][2]

Comparative Metabolic Stability Data

The following table summarizes the expected outcomes on metabolic stability when a metabolically labile methoxy group is replaced with a trifluoromethoxy group in a drug candidate. The data presented is a representative summary based on established trends in medicinal chemistry.

ParameterCompound with Methoxy Group (-OCH₃)Compound with Trifluoromethoxy Group (-OCF₃)Rationale for Change
In Vitro Half-Life (t½) in Liver Microsomes ShorterLongerReduced rate of metabolism due to the higher stability of the C-F bonds and resistance to O-dealkylation.[1][2]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking a primary metabolic pathway reduces this value.
Number of Metabolites Generally higher, with multiple products often arising from the oxidation of the methyl group.Significantly reduced, as a major metabolic pathway is inhibited.[4]Blocking a primary site of metabolism limits the formation of downstream metabolites.
Primary Metabolic Pathway O-demethylation, hydroxylation of the methyl group.Often shifts to other parts of the molecule, such as aromatic hydroxylation at a different position.The -OCF₃ group is highly resistant to cleavage.

Experimental Protocols

The assessment of metabolic stability is a routine procedure in early drug discovery. The most common in vitro method is the liver microsomal stability assay.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials and Equipment:

  • Liver microsomes (e.g., human, rat, mouse)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of compounds and the experimental process.

G cluster_methoxy Metabolism of Methoxy-Containing Compound cluster_trifluoromethoxy Metabolism of Trifluoromethoxy-Containing Compound Methoxy_Compound Drug-OCH₃ CYP450_M CYP450 Enzymes Methoxy_Compound->CYP450_M Oxidation Intermediate_M [Drug-O-CH₂•] CYP450_M->Intermediate_M Formaldehyde Formaldehyde (HCHO) Intermediate_M->Formaldehyde Demethylated_Metabolite Drug-OH (Demethylated Metabolite) Intermediate_M->Demethylated_Metabolite Trifluoromethoxy_Compound Drug-OCF₃ CYP450_TFM CYP450 Enzymes Trifluoromethoxy_Compound->CYP450_TFM Aromatic_Hydroxylation Alternative Metabolism (e.g., Aromatic Hydroxylation) Trifluoromethoxy_Compound->Aromatic_Hydroxylation Shift in Metabolism No_Reaction Metabolically Stable CYP450_TFM->No_Reaction Resistant to O-dealkylation

Figure 1. Comparative metabolic pathways of methoxy vs. trifluoromethoxy-containing compounds.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Test Compound - Microsomes - NADPH System B Pre-incubate Compound + Microsomes (37°C) A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction at Time Points (0, 5, 15, 30, 60 min) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis: - Calculate t½ - Calculate CLᵢₙₜ G->H

Figure 2. Experimental workflow for an in vitro microsomal stability assay.

References

comparing the efficacy of different bases in Suzuki coupling of bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of substituted anilines is of particular interest due to their prevalence in pharmaceutical agents. A critical parameter influencing the success of the Suzuki coupling of bromoanilines is the choice of base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the rate-determining transmetalation step.[1][2] This guide provides a comparative analysis of various bases used in the Suzuki coupling of bromoanilines and structurally similar aryl bromides, supported by experimental data to aid researchers in optimizing their synthetic strategies.

Comparative Performance of Bases in Suzuki Coupling

The selection of an optimal base is often contingent on the specific substrates, catalyst system, and solvent employed. While a direct, comprehensive side-by-side comparison of multiple bases for a single bromoaniline substrate is not extensively documented, this guide compiles and compares data from various studies on bromoanilines and related aryl bromides to provide valuable insights into base efficacy.

The data presented below is compiled from multiple sources for illustrative purposes. It is important to note that reaction conditions are not identical across all experiments, and therefore, direct comparison of yields should be interpreted with caution. Inorganic bases such as carbonates and phosphates are the most commonly used and generally provide high yields.[2][3]

BaseSubstrateBoronic AcidCatalystSolventYield (%)
Carbonates
Na₂CO₃4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O98[2][4]
K₂CO₃2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂1,4-Dioxane/H₂O81[1]
K₂CO₃Aryl chlorideBoronic acid[Pd(IPr)(cin)Cl]Ethanol/H₂OHigh Yields[3]
Cs₂CO₃ortho-BromoanilineBoronic esterCataCXium A Pd G32-MeTHF95[5][6]
Cs₂CO₃2-(Hetero)aryl benzimidazoles---Superior to other bases[7]
Phosphates
K₃PO₄4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O92[2]
K₃PO₄4-Nitroanisole-Pd(acac)₂ / BrettPhos1,4-DioxaneEffective[8]
Hydroxides
NaOHAryl bromides---~70[3]
KOHAryl bromides---70-90[3]
Fluorides
KFAryl bromides---Moderate to high[3]
CsF2-Bromo-1H-imidazo[4,5-b]pyrazineVarious boronic acids(A-taphos)₂PdCl₂DME/H₂OExceptional Yields[9]
Organic Bases
Triethylamine (TEA)4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O45[2]
Diisopropylethylamine (DIPEA)Base-sensitive substrates---Variable[3]

From the available data, it is evident that inorganic bases like carbonates and phosphates generally afford higher yields in Suzuki coupling reactions compared to organic bases such as triethylamine under similar conditions.[2] Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective for the coupling of ortho-bromoanilines, providing high yields.[5][6] The choice of base can also be influenced by the presence of other functional groups in the molecule. For instance, strong bases like NaOH and KOH can sometimes lead to side reactions.[3]

The Catalytic Cycle and the Role of the Base

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where it activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[2][10]

Suzuki_Cycle cluster_cycle cluster_inputs pd0 Pd(0)Ln pd_complex R¹-Pd(II)L-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product transmetalation_complex->product R¹-R² aryl_halide R¹-X (Bromoaniline) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki coupling of a bromoaniline, which can be adapted for specific substrates and conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling of Bromoanilines:

Materials:

  • Bromoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol)[1]

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction vessel, add the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

To better visualize the experimental process, the following workflow diagram is provided.

Experimental_Workflow start Start combine Combine Bromoaniline, Boronic Acid, Catalyst, Base start->combine add_solvent Add Degassed Solvent combine->add_solvent react Heat and Stir under Inert Atmosphere (Monitor Progress) add_solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

General experimental workflow for Suzuki coupling.

References

Safety Operating Guide

Safe Disposal Protocol for 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: 5-Bromo-2-(trifluoromethoxy)aniline is classified as a halogenated organic compound and must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. This protocol provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Safety Summary

While a specific, detailed hazard profile for this compound is not extensively documented in readily available literature, its classification as a brominated and fluorinated aniline derivative necessitates careful handling. Anilines as a class of compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye damage and skin sensitization. Some anilines are also suspected of causing genetic defects and cancer and can be very toxic to aquatic life. Therefore, it is imperative to handle this compound with all appropriate safety precautions.

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Waste Classification: this compound is a halogenated organic waste due to the presence of bromine and fluorine.[1]

  • Collection Container:

    • Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • For liquid waste, use a container with a screw cap.

    • For solid waste (e.g., contaminated weighing paper, gloves), double-bag the items and place them in a designated solid hazardous waste container.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • Clearly identify the contents, including the full chemical name: "this compound."

    • Keep a log of the amounts of waste added to the container.

  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated organic waste, strong acids, bases, or oxidizers in the same container.[1][2][3]

On-site Storage and Handling

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: The container should be kept in a secondary containment tray to prevent the spread of material in case of a leak.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

Disposal Procedure

The primary and recommended method for the disposal of halogenated organic compounds like this compound is incineration at a licensed hazardous waste disposal facility.[1]

Step-by-Step Disposal Plan:

  • Preparation for Disposal:

    • Ensure the hazardous waste container is securely sealed and properly labeled.

    • Complete any necessary institutional hazardous waste pickup forms, accurately detailing the contents and quantities.

  • Contact Environmental Health and Safety (EHS):

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Transportation:

    • The transportation of hazardous waste is regulated and must be carried out by certified professionals. Do not attempt to transport the waste off-site yourself.

  • Final Disposal at a Licensed Facility:

    • The licensed facility will incinerate the halogenated waste at high temperatures to ensure complete destruction.[1][4][5]

Quantitative Data for Disposal

The following table summarizes the key parameters for the incineration of halogenated organic waste.

ParameterRecommended ValueRationale
Incineration Temperature At least 1100 °C (2012 °F)[1][2][5]Ensures complete destruction of halogenated organic compounds, which are more thermally stable than non-halogenated compounds.[2][4]
Residence Time 1.0 to 2.0 seconds[4][5][6]Provides sufficient time for the complete combustion of the waste material at the specified temperature.
Destruction Efficiency > 99.99%High-temperature incineration is a highly effective method for the permanent destruction of hazardous organic compounds.[5][6]

Experimental Protocols

Specific, peer-reviewed, and citable experimental protocols for the disposal of this compound are not available in the public domain. The procedures for the disposal of hazardous chemicals are governed by regulatory agencies and carried out by specialized, licensed facilities. The information provided in this document is a synthesis of best practices for the handling and disposal of halogenated organic compounds in a laboratory setting.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have 5-Bromo-2- (trifluoromethoxy)aniline waste? identify Identify as Halogenated Organic Waste start->identify segregate Segregate from non-halogenated, acidic, basic, and oxidizing waste identify->segregate collect Collect in a labeled, compatible, and sealed hazardous waste container segregate->collect store Store in a designated satellite accumulation area with secondary containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs incineration Dispose via high-temperature incineration at a licensed facility (>1100°C) contact_ehs->incineration Arrange for disposal end End: Waste properly disposed incineration->end

Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Bromo-2-(trifluoromethoxy)aniline. Designed for researchers, scientists, and drug development professionals, the following procedures are essential for ensuring a safe laboratory environment.

Essential Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. The following tables summarize its hazard classifications and necessary precautionary measures as indicated by GHS (Globally Harmonized System) information aggregated from multiple suppliers.[1][2]

GHS Hazard Summary
Hazard ClassCategoryGHS CodeSignal WordPictogram
Acute Toxicity, OralCategory 3 / 4H301 / H302Danger / Warningтоксичность
Acute Toxicity, DermalCategory 4H312WarningВосклицательный знак
Acute Toxicity, InhalationCategory 4H332WarningВосклицательный знак
Skin Corrosion/IrritationCategory 2H315WarningВосклицательный знак
Serious Eye Damage/Eye IrritationCategory 2H319WarningВосклицательный знак
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningВосклицательный знак

Data compiled from multiple sources for this compound and structurally related compounds.[1][2][3]

Precautionary Statements for Safe Handling
CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P316IF SWALLOWED: Get emergency medical help immediately.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.[3]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety. All operations involving this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following equipment is mandatory when handling this compound:

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile, double-gloved)To prevent skin contact. It is advisable to wear two pairs and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are insufficient. The type depends on the specific conditions.[5]
Experimental Protocol: Weighing and Dissolving the Compound

This protocol outlines the step-by-step procedure for safely weighing the liquid compound and preparing a solution.

1. Pre-Handling Preparation:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible.
  • Assemble all necessary equipment (glassware, stirrer, solvent, etc.) inside the fume hood.
  • Don all required PPE as detailed in the table above.

2. Weighing the Liquid:

  • Place a tared, clean, and dry reaction vessel on an analytical balance inside the fume hood.
  • Using a clean glass pipette or syringe, carefully transfer the desired amount of this compound into the vessel.
  • Avoid any splashing or dripping. If any material is spilled, follow the spill cleanup procedure immediately.
  • Securely cap the original container and the reaction vessel.

3. Preparing the Solution:

  • Slowly add the desired solvent to the reaction vessel containing the compound.
  • Use a magnetic stirrer or gentle swirling to aid dissolution.
  • Ensure the reaction is performed under an inert atmosphere if required by the experimental procedure.

4. Post-Handling:

  • Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
  • Decontaminate all used glassware. The rinsate should be collected as hazardous waste.
  • Properly dispose of all contaminated consumables (e.g., pipette tips, gloves) in the designated halogenated waste container.
  • Wash hands thoroughly after removing gloves.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound must be treated as hazardous waste.

  • Waste Segregation: All waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the contents.

  • Disposal Procedure:

    • Collection: Collect all liquid waste, including rinsates from cleaning glassware, in the designated halogenated waste container.

    • Solid Waste: Contaminated solid waste (gloves, absorbent pads, etc.) should be placed in a separate, sealed, and labeled bag or container for hazardous waste.

    • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Workflow start Start: Handling 5-Bromo-2- (trifluoromethoxy)aniline fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved Nitrile) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes

PPE Workflow for Handling the Compound

Handling_Disposal_Workflow prep 1. Pre-Handling Preparation (Risk Assessment, PPE, Setup in Hood) weigh 2. Weighing & Handling (Transfer chemical carefully) prep->weigh react 3. Reaction/Use (Perform experiment in hood) weigh->react decon 4. Decontamination (Clean workspace and glassware) react->decon segregate 5. Waste Segregation (Collect in Halogenated Waste) decon->segregate label 6. Label Waste Container ('Hazardous Waste', Chemical Name) segregate->label dispose 7. EHS Disposal (Arrange for pickup) label->dispose end End dispose->end

Operational and Disposal Workflow

References

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.